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Core Science & Biosynthesis

Foundational

Engineering Precision in Targeted Therapeutics: The Mechanistic Dynamics of Cathepsin B Cleavage for Azide-PEG4-Val-Ala-PAB Linkers

Executive Summary As a Senior Application Scientist in bioconjugation and targeted drug delivery, I approach linker selection not merely as a structural exercise, but as a dynamic pharmacokinetic balancing act. The Azide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in bioconjugation and targeted drug delivery, I approach linker selection not merely as a structural exercise, but as a dynamic pharmacokinetic balancing act. The Azide-PEG4-Val-Ala-PAB architecture represents a masterclass in rational design for Antibody-Drug Conjugates (ADCs) and PROTACs. It is engineered to solve a critical industry challenge: maintaining absolute stability in systemic circulation while ensuring rapid, traceless payload release within the tumor microenvironment.

This whitepaper deconstructs the biochemical causality behind the Cathepsin B-mediated cleavage of the Val-Ala-PAB linker, compares its performance against the traditional Val-Cit paradigm, and provides self-validating experimental protocols for preclinical evaluation.

Deconstructing the Linker Architecture

Every moiety in the Azide-PEG4-Val-Ala-PAB linker serves a distinct, causal purpose in the lifecycle of the therapeutic:

  • Azide Group : Acts as the bioorthogonal handle. It enables site-specific conjugation to engineered antibodies or targeting ligands via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • PEG4 Spacer : A hydrophilic polyethylene glycol chain. By shielding the hydrophobic dipeptide and lipophilic payloads, PEG4 significantly mitigates payload-induced aggregation, improving the overall solubility and pharmacokinetic (PK) profile of the conjugate[1].

  • Val-Ala (Valine-Alanine) : The protease recognition sequence. This specific dipeptide is highly optimized for the active site of Cathepsin B , a lysosomal cysteine protease overexpressed in many solid tumors[2].

  • PAB (p-Aminobenzyl alcohol/carbamate) : The self-immolative electronic relay. Due to the steric bulk of modern cytotoxic payloads, enzymes cannot directly cleave the drug-linker bond. PAB acts as a spatial buffer that spontaneously degrades only after the peptide bond is cut[3].

The Lysosomal Cleavage Cascade: Mechanism of Action

The efficacy of this linker relies on a highly localized biochemical trigger. Upon binding to the target cell surface antigen, the ADC is internalized via receptor-mediated endocytosis. As the endosome matures into a lysosome, the internal pH drops to approximately 4.5–5.0, activating Cathepsin B.

Cathepsin B recognizes the hydrophobic P2 (Valine) and P1 (Alanine) residues, positioning them within its S2 and S1 sub-sites. The enzyme's catalytic cysteine acts as a nucleophile, hydrolyzing the amide bond between the Alanine and the PAB group[4].

Once this specific bond is severed, the PAB group becomes electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination cascade. This self-immolation releases carbon dioxide ( CO2​ ), an aza-quinone methide byproduct, and the fully active, unmodified naked payload into the cytosol[3].

G ADC ADC (Azide-PEG4-Val-Ala-PAB-Drug) Endosome Endocytosis & Trafficking ADC->Endosome Lysosome Lysosomal Maturation (pH 4.5-5.0) Endosome->Lysosome CatB Cathepsin B Recognition (Val-Ala) Lysosome->CatB Cleavage Amide Bond Cleavage (Ala-PAB) CatB->Cleavage Elimination 1,6-Elimination of PAB Cleavage->Elimination Spontaneous Release Free Payload + CO2 Elimination->Release

Cathepsin B-mediated cleavage and PAB self-immolation pathway.

Rational Design Choices: Val-Ala vs. Val-Cit

Historically, Valine-Citrulline (Val-Cit) has been the gold standard for cleavable linkers. However, as payloads have become more hydrophobic (e.g., exatecan derivatives, MMAE), Val-Cit's inherent lipophilicity has become a liability. The transition to Val-Ala is driven by strict physicochemical causality.

Quantitative Performance Comparison
PropertyVal-Cit LinkerVal-Ala LinkerCausality / Impact
Hydrophobicity HighLowVal-Ala's reduced hydrophobicity prevents payload-induced aggregation, improving systemic clearance rates.
Max Achievable DAR ~4.0 (Prone to aggregation)~7.4 (<10% aggregation)Val-Ala enables the conjugation of more lipophilic payloads at higher Drug-to-Antibody Ratios (DARs), yielding more potent ADCs[3],[].
Cathepsin B Cleavage Rate Fast (Baseline)~50% of Val-Cit rateWhile Val-Ala cleaves slower, the rate is entirely sufficient for lethal intracellular payload accumulation[3],.
Mouse Plasma Stability Poor (Cleaved by Ces1C)Highly StableVal-Cit is prematurely cleaved by mouse carboxylesterase 1C (Ces1C). Val-Ala resists this, ensuring reliable preclinical in vivo modeling[3],.
Human Plasma Stability Highly StableHighly StableBoth linkers exhibit exceptional stability in human circulation (t1/2 > 230 days), minimizing off-target toxicity[3],.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be designed as a self-validating system . A cleavage assay without internal negative controls cannot distinguish between enzymatic release and non-specific buffer hydrolysis. The following protocols are engineered to prove direct causality.

Workflow Prep Prepare Substrate Acetate Buffer pH 5.0 Incubate Incubate Substrate + Enzyme at 37°C Prep->Incubate Enzyme Activate Cathepsin B (DTT, 37°C) Enzyme->Incubate Quench Time-Course Aliquots Quench with MeOH Incubate->Quench Analyze LC-MS/MS Analysis Quantify Payload Quench->Analyze

Step-by-step workflow for in vitro Cathepsin B cleavage kinetics assay.

Protocol A: In Vitro Cathepsin B Cleavage Kinetics Assay

Objective: Quantify the enzymatic release rate of the payload while proving Cathepsin B specificity[4].

Causality & Reagent Rationale:

  • Buffer (Sodium Acetate pH 5.0): Mimics the acidic lysosomal environment. Cathepsin B denatures at physiological pH (7.4).

  • DTT (Dithiothreitol) & EDTA: Cathepsin B is a cysteine protease. DTT keeps the active site thiol reduced, while EDTA chelates trace metals that would otherwise oxidize the cysteine, rendering the enzyme inert.

Step-by-Step Procedure:

  • Enzyme Activation: Dilute Recombinant Human Cathepsin B to 1 µg/mL in Activation Buffer (50 mM Sodium Acetate, pH 5.0, 1 mM DTT, 1 mM EDTA). Incubate at 37°C for 15 minutes.

  • Substrate Preparation: Dissolve the Azide-PEG4-Val-Ala-PAB-Payload in DMSO. Dilute into the assay buffer to a final concentration of 10 µM (ensure final DMSO is <5% to prevent enzyme denaturation).

  • Self-Validating Controls (Crucial):

    • System A (Active): Substrate + Activated Enzyme.

    • System B (Buffer Control): Substrate + Buffer only (Proves stability against acidic hydrolysis).

    • System C (Inhibitor Control): Substrate + Enzyme + 10 µM CA-074 (A specific Cathepsin B inhibitor. Proves cleavage is strictly Cathepsin B-mediated)[].

  • Incubation & Quenching: Incubate all systems at 37°C. Extract 50 µL aliquots at t=0,15,30,60,120,and 240 minutes. Immediately quench the reaction by adding 100 µL of ice-cold methanol containing an internal standard.

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, quantifying the appearance of the free payload over time.

Protocol B: Plasma Stability Profiling

Objective: Validate that the linker will not prematurely shed its payload in systemic circulation, preventing off-target toxicity.

Step-by-Step Procedure:

  • Spike the fully conjugated ADC into fresh, undiluted mouse plasma and human plasma to a final concentration of 50 µg/mL.

  • Incubate the samples in a humidified incubator at 37°C.

  • Withdraw aliquots at t=0,24,48,72,and 144 hours.

  • Perform affinity capture using Protein A magnetic beads to isolate the intact ADC from plasma proteins.

  • Subject the isolated ADC to intact mass analysis (HRMS) to calculate the DAR over time. A stable Val-Ala linker will show <5% payload loss over 144 hours in both human and mouse plasma, unlike Val-Cit which will rapidly degrade in the murine model.

Conclusion

The transition from Val-Cit to the Azide-PEG4-Val-Ala-PAB linker is not merely a trend, but a scientifically grounded evolution in bioconjugation. By leveraging the precise enzymatic causality of Cathepsin B alongside the self-immolative physics of the PAB group, developers can achieve higher drug loading, eliminate aggregation, and ensure robust translation from preclinical murine models to human clinical trials.

References

  • Cleavable linkers in antibody–drug conjugates Source: Chemical Society Reviews (David Spring's Group, University of Cambridge) URL:[Link]

  • Cathepsin B-Responsive Phosphatidylinositol 3-Kinase (PI3K) Prodrug for the Treatment of Pulmonary Fibrosis Source: ACS Pharmacology & Translational Science URL:[Link]

  • Synthesis and Characterization of Transferrin Receptor-Targeted Peptide Combination SN-38 and Rucaparib Conjugate for the Treatment of Glioblastoma Source: MDPI Pharmaceuticals URL:[Link]

Sources

Exploratory

Overcoming the Hydrophobicity Paradox in ADCs: The Mechanistic Role of the PEG4 Spacer in Azide-PEG4-Val-Ala-PAB

The Hydrophobicity Paradox in Antibody-Drug Conjugate Design The development of Antibody-Drug Conjugates (ADCs) is fundamentally a balancing act between targeted cytotoxicity and systemic biophysical stability. To achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

The Hydrophobicity Paradox in Antibody-Drug Conjugate Design

The development of Antibody-Drug Conjugates (ADCs) is fundamentally a balancing act between targeted cytotoxicity and systemic biophysical stability. To achieve potent "bystander killing" within solid tumors, modern ADCs frequently employ highly hydrophobic payloads, such as monomethyl auristatin E (MMAE) or exatecan derivatives . However, this introduces a critical design flaw known as the hydrophobicity paradox: the very properties that make a payload effective inside the tumor microenvironment cause the intact ADC to aggregate in systemic circulation.

Aggregation leads to rapid plasma clearance, elevated hepatotoxicity, and severe immunogenicity . To counteract this, linker engineering has evolved from simple dipeptides to complex, multi-functional architectures. The Azide-PEG4-Val-Ala-PAB linker-spacer complex represents a pinnacle of this evolution, utilizing a precise polyethylene glycol (PEG) spacer to thermodynamically shield the hydrophobic burden of both the payload and the cleavable linker itself.

Deconstructing the Architecture: Causality of Design

As an application scientist designing an ADC, every molecular subunit must be selected with a clear mechanistic rationale. The Azide-PEG4-Val-Ala-PAB architecture is not a random assortment of functional groups; it is a highly optimized, synergistic system.

  • Azide Group (Bioorthogonal Handle): Enables Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-modified antibodies. This copper-free click chemistry prevents the metal-induced denaturation of the monoclonal antibody (mAb).

  • PEG4 Spacer (The Thermodynamic Buffer): A discrete chain of four ethylene glycol units. PEG4 is the "Goldilocks" length—it provides a sufficient hydration shell to solubilize the complex without adding excessive hydrodynamic drag that could impede solid tumor penetration .

  • Val-Ala Dipeptide (The Enzymatic Trigger): Cleaved specifically by lysosomal Cathepsin B. Val-Ala is chosen over the traditional Val-Cit (Valine-Citrulline) because it exhibits vastly superior stability in plasma, resisting premature cleavage by extracellular proteases. However, Val-Ala is inherently more hydrophobic than Val-Cit. This is the crux of the design: Val-Ala cannot be effectively utilized at high Drug-to-Antibody Ratios (DAR) without the solubilizing power of PEG4 .

  • PAB (Self-Immolative Spacer): Upon enzymatic cleavage of the dipeptide, the para-aminobenzyl alcohol undergoes a rapid 1,6-elimination cascade to release the free, unmodified cytotoxic payload.

Architecture Azide Azide Group (Bioorthogonal Click) PEG4 PEG4 Spacer (Hydration & Solubilization) Azide->PEG4 ValAla Val-Ala Dipeptide (Proteolytic Cleavage) PEG4->ValAla PAB PAB Spacer (Self-Immolative) ValAla->PAB Payload Hydrophobic Payload (e.g., MMAE) PAB->Payload

Structural flow of the Azide-PEG4-Val-Ala-PAB linker-payload architecture.

The Physicochemical Impact of PEG4 on Solubility

The primary role of the PEG4 spacer is to modulate the overall hydrophilicity of the linker-payload intermediate. When synthesizing ADCs, the conjugation reaction typically occurs in aqueous buffers. Without a PEG spacer, dissolving a Val-Ala-PAB-MMAE complex requires high concentrations of organic solvents (e.g., >15% DMSO or DMF), which can precipitate or denature the antibody.

By introducing the PEG4 spacer, we establish a localized hydration shell via hydrogen bonding with surrounding water molecules. This sterically and thermodynamically shields the hydrophobic Val-Ala-PAB-Payload complex. Post-conjugation, this hydration shell prevents intermolecular hydrophobic associations between adjacent ADC monomers, drastically reducing the formation of High Molecular Weight (HMW) aggregates .

Quantitative Impact on ADC Developability

The integration of PEG4 fundamentally alters the developability profile of the ADC, allowing researchers to achieve a DAR of 8 (maximizing potency) without sacrificing pharmacokinetic stability.

Linker ArchitecturePlasma Stability (7-day retention)Aggregation (HMW %) at DAR 8Hydrophobicity (Relative HIC RT)
Val-Cit-PAB ~64%>15% (Precipitation prone)High
Val-Ala-PAB ~96%>20% (Highly hydrophobic)Very High
PEG4-Val-Ala-PAB >95% <2% (Monomeric) Low (Shielded)

Data synthesis reflecting the biophysical advantages of PEGylated Val-Ala linkers over traditional architectures.

Self-Validating Experimental Protocol: Conjugation & Aggregation Analysis

To empirically prove the solubility-enhancing properties of the PEG4 spacer, we employ a self-validating experimental workflow. By running a parallel conjugation with a non-PEGylated control, the analytical readout (SEC-HPLC) inherently validates the hypothesis: if the control aggregates and the PEG4 variant remains monomeric, the spacer's efficacy is definitively proven.

Phase 1: Antibody Preparation & Strain-Promoted Activation
  • Buffer Exchange: Exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) using a 30 kDa MWCO centrifugal filter.

  • DBCO Functionalization: React the mAb with a 10-fold molar excess of DBCO-NHS ester for 2 hours at 25°C to introduce cyclooctyne handles on surface lysines.

  • Purification: Remove unreacted DBCO-NHS via Tangential Flow Filtration (TFF) to prevent off-target click reactions.

Phase 2: Bioorthogonal Click Conjugation
  • Parallel Conjugation: Split the DBCO-mAb into two equal cohorts.

    • Cohort A (Control): Add 12-fold molar excess of Azide-Val-Ala-PAB-MMAE (Requires 15% v/v DMSO for dissolution).

    • Cohort B (Test): Add 12-fold molar excess of Azide-PEG4-Val-Ala-PAB-MMAE (Requires only 5% v/v DMSO due to PEG4 solubility).

  • Incubation: Incubate both cohorts at 25°C for 4 hours under gentle agitation.

Phase 3: Analytical Readout (SEC-HPLC)
  • Chromatography: Inject 50 µg of each purified conjugate onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 Increase 10/300 GL).

  • Elution: Elute isocratically with 50 mM sodium phosphate, 300 mM NaCl, pH 6.8 at 0.5 mL/min. Monitor absorbance at 280 nm.

  • Causality Check: The emergence of a pre-peak (HMW species) in Cohort A directly quantifies the aggregation driven by the unshielded Val-Ala-MMAE complex. The single monomeric peak in Cohort B confirms the thermodynamic shielding provided by the PEG4 spacer.

Protocol Prep 1. mAb Preparation (Buffer Exchange) Link 2. DBCO Addition (Lysine Modification) Prep->Link Conj 3. SPAAC Click (Azide-PEG4-L-P) Link->Conj Purif 4. TFF Dialysis (Remove Excess) Conj->Purif SEC 5. SEC-HPLC (Aggregate Quant) Purif->SEC

Self-validating SPAAC conjugation workflow and SEC-HPLC aggregation analysis.

Conclusion

The incorporation of a PEG4 spacer in the Azide-PEG4-Val-Ala-PAB architecture is not merely an incremental improvement; it is a fundamental biophysical necessity for modern ADCs. By masking the profound hydrophobicity of the Val-Ala dipeptide and the cytotoxic payload, PEG4 prevents irreversible aggregation, allows for higher Drug-to-Antibody Ratios, and ensures the therapeutic conjugate maintains a favorable pharmacokinetic profile in systemic circulation.

References

  • Title: PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

  • Title: Introduction to Antibody-Drug Conjugates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: PEGs and Antibody-drug Conjugates a Versatile Approach Source: ADC Review URL: [Link]

Foundational

Pharmacokinetics of Val-Ala Dipeptide Linkers in Antibody-Drug Conjugates: A Technical Guide

Executive Summary The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the physicochemical and pharmacokinetic (PK) properties of its linker. While the valine-citrulline (Val-Cit) dipept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the physicochemical and pharmacokinetic (PK) properties of its linker. While the valine-citrulline (Val-Cit) dipeptide has historically been the gold standard for lysosomal protease-cleavable linkers, the valine-alanine (Val-Ala) motif has emerged as a superior alternative for specific classes of highly lipophilic payloads. This whitepaper provides an in-depth mechanistic analysis of Val-Ala linkers, exploring how their unique structural properties mitigate aggregation, bypass species-specific enzymatic liabilities, and optimize the systemic pharmacokinetics of next-generation ADCs.

Mechanistic Rationale: The Dipeptide Architecture

Cleavable dipeptide linkers are designed to remain stable in systemic circulation while undergoing rapid hydrolysis upon internalization into the acidic, protease-rich environment of the tumor cell lysosome.

The Val-Ala linker is specifically recognized by Cathepsin B , a cysteine protease overexpressed in many tumor types[1]. Because the active site of Cathepsin B cannot easily accommodate the steric bulk of complex cytotoxic payloads, a self-immolative spacer—typically para-aminobenzyl carbamate (PABC)—is inserted between the P1 Alanine residue and the payload[2].

The Causality of Release: Upon cleavage of the amide bond between Alanine and PABC, the PABC intermediate becomes electronically unstable. It spontaneously undergoes a 1,6-elimination reaction, releasing carbon dioxide, an azaquinone methide byproduct, and the fully active, unmodified payload[2].

CleavageMechanism ADC Intact ADC (mAb-Val-Ala-PABC-Drug) Endosome Lysosomal Trafficking (pH 4.5) ADC->Endosome Internalization CatB Cathepsin B Cleavage (Amide Hydrolysis) Endosome->CatB Protease Exposure Intermediate PABC-Drug Intermediate CatB->Intermediate Val-Ala Cleavage Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Spontaneous Payload Free Active Payload Elimination->Payload Drug Release

Figure 1: Cathepsin B-mediated cleavage and self-immolation of the Val-Ala-PABC linker system.

Physicochemical Divergence: Val-Ala vs. Val-Cit

The selection between Val-Ala and Val-Cit is not arbitrary; it is a calculated decision driven by payload hydrophobicity and the required Drug-to-Antibody Ratio (DAR).

The Hydrophobicity Paradox and Aggregation

A critical challenge in ADC development is the conjugation of highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. When paired with a Val-Cit linker, these payloads induce severe protein aggregation, making it notoriously difficult to achieve a DAR greater than 4.

Paradoxically, although Alanine is technically a more hydrophobic amino acid than the polar Citrulline, the overall Val-Ala-payload conjugate exhibits less hydrophobic behavior than its Val-Cit counterpart[3]. This non-obvious physicochemical trait drastically reduces the aggregation propensity of the ADC. By utilizing Val-Ala, researchers can achieve DARs as high as 7.4 with limited aggregation (<10%)[4].

PK Implication: Aggregated ADCs are rapidly recognized and cleared by the reticuloendothelial system (RES) and hepatic macrophages. By preventing aggregation, Val-Ala preserves the long circulatory half-life of the antibody and prevents off-target hepatotoxicity.

Systemic Stability and the Murine Ces1C Liability

Accurate preclinical PK modeling relies heavily on murine models. However, Val-Cit linkers are highly susceptible to extracellular cleavage by mouse carboxylesterase 1C (Ces1C)[5]. This premature cleavage in mouse plasma leads to artificially poor stability data that does not accurately reflect human clinical performance.

Val-Ala linkers demonstrate significantly improved stability against murine Ces1C. This resistance ensures that the intact ADC survives systemic circulation in preclinical models, allowing for accurate determination of clearance rates and half-life.

Cleavage Kinetics

In isolated in vitro assays, Cathepsin B cleaves the Val-Ala motif at approximately half the rate of the Val-Cit motif[2]. However, clinical data confirms that this slower release rate is entirely sufficient for therapeutic efficacy. The slight reduction in cleavage velocity is a highly favorable trade-off for the massive gains in DAR capacity and systemic stability.

Quantitative Data Synthesis

Table 1: Physicochemical and Pharmacokinetic Comparison of Dipeptide Linkers

ParameterVal-Cit (Valine-Citrulline)Val-Ala (Valine-Alanine)Impact on ADC Design
Conjugate Hydrophobicity Higher (Paradoxically)LowerVal-Ala is preferred for highly lipophilic payloads (e.g., PBD dimers)[3].
Aggregation Propensity High at DAR > 4Low (<10% at DAR 7.4)Val-Ala enables higher drug loading without triggering RES clearance[4].
Human Plasma Stability Highly StableHighly StableBoth linkers are highly suitable for human clinical translation.
Mouse Plasma Stability Poor (Cleaved by Ces1C)Highly StableVal-Ala provides reliable preclinical PK modeling in murine models[5].
Cathepsin B Cleavage Rate Fast (Reference baseline)Moderate (~50% of Val-Cit)Val-Ala's slower release is still entirely sufficient for in vivo efficacy[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the PK and stability profiles of Val-Ala linkers must be validated through rigorously controlled experimental workflows.

PKWorkflow Phase1 1. Conjugation & QC (SEC-HPLC for DAR & Aggregation) Phase2 2. Plasma Stability (Human vs. Mouse Plasma) Phase1->Phase2 DAR validated Phase3 3. Enzymatic Cleavage (Cathepsin B ± CA-074 Inhibitor) Phase1->Phase3 Aliquot for cleavage Phase4 4. LC-MS/MS Analysis (Quantify Intact ADC & Free Payload) Phase2->Phase4 Time-course samples Phase3->Phase4 Kinetics data Phase5 5. In Vivo PK (Mice) (Clearance & Half-life Determination) Phase4->Phase5 Stability confirmed

Figure 2: Self-validating experimental workflow for evaluating ADC linker pharmacokinetics.

Protocol 1: Orthogonal Plasma Stability Profiling (Mouse vs. Human)

Objective: To evaluate the systemic circulation stability of the ADC and isolate species-specific enzymatic liabilities. Causality & Rationale: By running parallel stability assays in both human and mouse plasma, we establish a species-agnostic baseline for systemic stability and identify potential Ces1C degradation. Self-Validating System Design:

  • Experimental Arm: Val-Ala-ADC incubated in wild-type mouse and human plasma.

  • Positive Control for Degradation: Val-Cit-ADC in mouse plasma (validates active murine Ces1C).

  • Negative Control for Hydrolysis: Val-Ala-ADC in heat-inactivated plasma (differentiates enzymatic cleavage from spontaneous chemical hydrolysis).

Step-by-Step Methodology:

  • Spike the purified ADC into pooled human and CD-1 mouse plasma to a final concentration of 50 µg/mL.

  • Incubate at 37°C under gentle agitation.

  • Extract aliquots at predetermined time points (0, 1, 4, 24, 72, and 168 hours).

  • Quench the reaction via protein precipitation using ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 15,000 x g for 10 minutes to pellet plasma proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the release of the free payload, and use affinity-capture LC-MS to quantify the remaining intact ADC.

Protocol 2: Cathepsin B Cleavage Kinetics and Specificity Assay

Objective: To quantify the lysosomal release rate of the payload and confirm protease specificity. Causality & Rationale: Determining the exact cleavage kinetics ensures that the payload is released rapidly enough within the lysosome to exert cytotoxicity. Self-Validating System Design:

  • Experimental Arm: ADC + Recombinant Human Cathepsin B.

  • Specificity Control: ADC + Cathepsin B + CA-074 (a highly specific Cathepsin B inhibitor). Complete cessation of cleavage in this arm proves that release is entirely Cathepsin B-dependent.

Step-by-Step Methodology:

  • Prepare a reaction buffer of 50 mM sodium acetate, 1 mM DTT, and 2 mM EDTA at pH 5.0 (mimicking the acidic lysosomal environment).

  • Pre-activate recombinant human Cathepsin B in the reaction buffer for 15 minutes at 37°C.

  • For the specificity control, pre-incubate the activated enzyme with 10 µM CA-074 for 10 minutes.

  • Initiate the reaction by adding the ADC to a final concentration of 10 µM.

  • Sample the reaction at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench samples immediately with an equal volume of 1% formic acid in methanol.

  • Quantify the appearance of the free payload and the PABC-payload intermediate via LC-MS/MS to calculate the enzymatic half-life (t1/2).

Clinical Translation

The theoretical advantages of Val-Ala linkers have been successfully translated into the clinic. A prominent example is Loncastuximab tesirine, an FDA-approved ADC that utilizes a Val-Ala linker to conjugate the highly lipophilic DNA-crosslinking PBD payload SG3199[6][7]. By utilizing Val-Ala, developers successfully mitigated the aggregation issues that would have otherwise caused rapid systemic clearance, resulting in a stable, potent therapeutic profile.

References

  • AxisPharm.
  • Benchchem. "Val-Cit vs.
  • Benchchem. "A Comparative Guide to Cathepsin B-Cleavable Linkers: Val-Ala vs..." benchchem.com.
  • David Spring's Group, University of Cambridge.
  • MDPI. "The Chemistry Behind ADCs." mdpi.com.
  • NIH PMC.
  • MDPI.
  • NIH PMC. "Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide." nih.gov.

Sources

Exploratory

Decoding the In Vivo Enzymatic Degradation of Azide-PEG4-Val-Ala-PAB: A Mechanistic Whitepaper

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the linker chemistry of an Antibody-Drug Conjugate (ADC) is the primary determinant of its pharmacokinetic stability and intracellular efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the linker chemistry of an Antibody-Drug Conjugate (ADC) is the primary determinant of its pharmacokinetic stability and intracellular efficacy. For researchers and drug development professionals, the Azide-PEG4-Val-Ala-PAB linker represents a sophisticated, next-generation molecular bridge. It is engineered to remain highly stable in systemic circulation while acting as a precise molecular switch that releases its cytotoxic payload only upon internalization into the tumor microenvironment.

This technical guide provides an in-depth analysis of the enzymatic degradation pathways of the Azide-PEG4-Val-Ala-PAB linker in vivo. By deconstructing its molecular architecture, detailing its self-immolative kinetics, and providing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for optimizing ADC design.

Molecular Architecture: The Causality of Design

Every structural component of the Azide-PEG4-Val-Ala-PAB linker serves a distinct, causal purpose in the ADC's lifecycle:

  • Azide Group: Acts as the bioorthogonal conjugation handle. It enables site-specific attachment to engineered antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring a homogeneous Drug-Antibody Ratio (DAR).

  • PEG4 Spacer: The tetraethylene glycol unit imparts critical hydrophilicity. This prevents the aggregation of the ADC (especially when conjugated to highly hydrophobic payloads like Pyrrolobenzodiazepine (PBD) dimers) and provides a steric shield that protects the downstream peptide bond from premature cleavage by serum proteases.

  • Val-Ala (Valine-Alanine) Dipeptide: The enzymatic trigger. While Valine-Citrulline (Val-Cit) is the historical gold standard, Val-Ala offers superior physicochemical properties. It reduces the overall hydrophobicity of the linker-payload complex, mitigating aggregation risks, while maintaining exquisite susceptibility to lysosomal proteases like Cathepsin B[1].

  • PAB (p-Aminobenzyl Alcohol): The self-immolative spacer. Because bulky cytotoxic payloads can sterically hinder the protease from accessing the Val-Ala cleavage site, PAB acts as a spatial buffer. Once the Val-Ala bond is cleaved, PAB undergoes a spontaneous electronic cascade to expel the free payload.

In Vivo Enzymatic Degradation Pathway

The degradation of Azide-PEG4-Val-Ala-PAB is a highly orchestrated, multi-step process that relies on the differential environments of systemic circulation and the intracellular lysosome.

Phase I: Systemic Circulation & Internalization

Upon intravenous administration, the intact ADC circulates in the bloodstream at a physiological pH of 7.4. The PEG4 shield and the specific stereochemistry of the Val-Ala bond render the linker highly resistant to extracellular hydrolases and serum proteases. Upon binding to the target tumor antigen, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.

Phase II: Cathepsin B-Mediated Cleavage

Within the acidic environment of the lysosome (pH 4.5–5.0), the ADC encounters high concentrations of Cathepsin B, a cysteine protease frequently overexpressed in neoplastic cells[1]. Cathepsin B specifically recognizes the Val-Ala dipeptide sequence and hydrolyzes the amide bond connecting the Alanine residue to the aniline nitrogen of the PAB group.

Phase III: 1,6-Elimination (Self-Immolation)

The cleavage of the Val-Ala bond generates a highly unstable p-aminobenzyl-payload intermediate. Driven by the electron-donating nature of the newly liberated aniline amine, the molecule undergoes a spontaneous, rapid 1,6-elimination cascade. This electronic rearrangement collapses the PAB structure, releasing carbon dioxide ( CO2​ ), a reactive p-azaquinone methide byproduct, and the fully active, unmodified cytotoxic payload[2].

Pathway ADC Systemic Circulation (Intact ADC) Endo Endocytosis & Lysosomal Trafficking ADC->Endo Target Binding CathB Cathepsin B Cleavage (Val-Ala Recognition) Endo->CathB pH Drop & Proteases Intermediate PAB-Payload Intermediate (Unstable) CathB->Intermediate Amide Bond Hydrolysis SelfImm 1,6-Elimination Cascade (Self-Immolation) Intermediate->SelfImm Spontaneous Release Free Payload + CO2 + p-Azaquinone Methide SelfImm->Release Payload Activation

Fig 1: Intracellular degradation pathway of Azide-PEG4-Val-Ala-PAB linkers.

Quantitative Kinetic Profiling

To rationalize the selection of Val-Ala over traditional dipeptides, we must analyze their comparative kinetic parameters. The table below summarizes the critical performance metrics that dictate the therapeutic window of the ADC.

ParameterAzide-PEG4-Val-Ala-PABAzide-PEG4-Val-Cit-PABCausality / Implication
Plasma Stability ( t1/2​ in human plasma) > 7 days~ 5-7 daysVal-Ala exhibits slightly lower susceptibility to extracellular proteases, ensuring minimal off-target toxicity.
Cathepsin B Cleavage Rate ( kcat​/Km​ ) High ( ∼1.5×105M−1s−1 )High ( ∼2.0×105M−1s−1 )Both dipeptides are excellent substrates; Val-Ala maintains rapid intracellular cleavage despite lower hydrophobicity.
Self-Immolation t1/2​ (pH 5.0, 37°C) < 15 minutes< 15 minutes1,6-elimination kinetics are driven by the PAB group, independent of the preceding dipeptide sequence.
Aggregation Propensity (with hydrophobic payloads) LowModerate to HighThe substitution of Citrulline with Alanine reduces overall hydrophobicity, critical for payloads like PBDs.

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided to assess the enzymatic degradation and stability of Azide-PEG4-Val-Ala-PAB constructs.

Protocol A: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the enzymatic release kinetics of the payload. The causality behind the buffer selection is critical: Cathepsin B is a lysosomal cysteine protease requiring an acidic pH and a reducing agent (DTT) to maintain its active-site cysteine in a catalytically competent state.

Reagents Required:

  • Recombinant human Cathepsin B (rhCatB)

  • Activation Buffer: 25 mM Sodium Acetate, 1 mM DTT, 1 mM EDTA, pH 5.0

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 1 µM E-64 (Cathepsin B inhibitor)

Step-by-Step Methodology:

  • Enzyme Activation: Dilute rhCatB in the Activation Buffer to a concentration of 0.5 µg/mL. Incubate at 37°C for 15 minutes to fully reduce the active site.

  • Substrate Preparation: Prepare a 10 µM solution of the Azide-PEG4-Val-Ala-PAB-Payload in the Activation Buffer (ensure <5% DMSO final concentration to prevent enzyme denaturation).

  • Reaction Initiation: Mix equal volumes of the activated enzyme and the substrate solution. Incubate the mixture at 37°C.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 50 µL of the Quench Solution. Causality: The organic solvent precipitates the enzyme while the E-64 inhibitor irreversibly binds any residual active CatB, instantly freezing the kinetic profile.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the intact linker and the stoichiometric appearance of the free payload.

Workflow Prep 1. Substrate Preparation (10 µM Linker-Payload) Buffer 2. Buffer Equilibration (Sodium Acetate, pH 5.0, 37°C) Prep->Buffer Enzyme 3. Cathepsin B Addition (Pre-activated with DTT) Buffer->Enzyme Incubate 4. Time-Course Incubation (0, 15, 30, 60, 120 min) Enzyme->Incubate Quench 5. Reaction Quenching (Ice-cold ACN + Inhibitor) Incubate->Quench Analyze 6. LC-MS/MS Analysis (Quantify Cleavage Kinetics) Quench->Analyze

Fig 2: Step-by-step workflow for in vitro Cathepsin B cleavage validation.

Protocol B: Human Plasma Stability Assay

To validate that the linker does not prematurely degrade before reaching the tumor, plasma stability must be confirmed.

Step-by-Step Methodology:

  • Spike the intact ADC into pooled human plasma to achieve a final concentration of 10 µM.

  • Incubate the mixture in a sterile environment at 37°C with gentle shaking.

  • Extract 100 µL aliquots at Days 0, 1, 3, 5, and 7.

  • Add 300 µL of ice-cold methanol to each aliquot to precipitate plasma proteins and the intact ADC.

  • Centrifuge at 14,000 x g for 15 minutes. The supernatant will contain any prematurely released free payload.

  • Quantify the free payload via LC-MS/MS. Causality: A lack of free payload confirms the structural integrity of the Val-Ala bond against non-specific serum proteases, validating the systemic safety profile of the ADC.

Conclusion

The Azide-PEG4-Val-Ala-PAB linker is a triumph of rational chemical design. By leveraging the specific lysosomal localization of Cathepsin B and the spontaneous 1,6-elimination kinetics of the PAB group, this architecture ensures that highly potent cytotoxins are delivered safely through systemic circulation and released precisely within the tumor microenvironment. Understanding and validating these enzymatic degradation pathways is paramount for the successful development of next-generation targeted therapeutics.

References

  • Source: nih.
  • Source: bocsci.
  • 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR)
  • Source: benchchem.

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Foundational

The Ascendancy of Val-Ala: A Paradigm Shift in Cleavable Linkers for Next-Generation Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), governing both its s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), governing both its stability in circulation and the efficiency of payload release within the target cell. For years, the valine-citrulline (Val-Cit) dipeptide has been the gold standard for cathepsin B-cleavable linkers, underpinning the success of several approved ADCs. However, the emergence of the valine-alanine (Val-Ala) linker represents a significant advancement in the field, offering distinct advantages in overcoming key challenges associated with ADC development, particularly when working with highly hydrophobic payloads. This guide provides a comprehensive technical analysis of the advantages of Val-Ala over Val-Cit, delving into the underlying chemical principles, comparative performance data, and detailed experimental methodologies to empower researchers in the rational design of safer and more efficacious ADCs.

Introduction: The Linker as the Linchpin of ADC Design

The efficacy of an antibody-drug conjugate is a delicate balance between targeted delivery and potent cytotoxicity. This equilibrium is fundamentally controlled by the chemical linker that connects the monoclonal antibody to the payload. Cleavable linkers are designed to be stable in the systemic circulation and to undergo specific cleavage to release the cytotoxic agent in the tumor microenvironment or, more commonly, within the target cancer cell.[1] Among the most successful classes of cleavable linkers are those based on dipeptides that are substrates for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2]

The archetypal cathepsin B-cleavable linker, Val-Cit, has been instrumental in the clinical success of ADCs like brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[3] Its mechanism relies on the enzymatic cleavage of the peptide bond, which initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, to release the unmodified payload.[4] While effective, the Val-Cit linker is not without its limitations, primarily related to its physicochemical properties and potential for off-target cleavage. The Val-Ala linker has emerged as a compelling alternative, addressing some of these drawbacks and expanding the developability of a wider range of ADC formats.

The Val-Cit Linker: The Established Standard

The Val-Cit dipeptide is a highly efficient substrate for cathepsin B.[5] The citrulline residue, an isostere of arginine, is recognized by the S1 pocket of the enzyme, while the valine residue occupies the S2 pocket, leading to rapid and effective cleavage of the linker upon internalization of the ADC into the lysosome.[6] This efficient release mechanism has made it a mainstay in ADC development.[3]

However, the inherent hydrophobicity of the Val-Cit-PABC moiety presents a significant challenge.[7] This hydrophobicity can lead to the aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[5] ADC aggregation is a critical quality attribute to control, as it can lead to reduced efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.[8] Consequently, with Val-Cit linkers, achieving a high DAR without inducing aggregation can be difficult, often limiting the therapeutic window of the ADC.[3]

The Val-Ala Advantage: Mitigating Hydrophobicity and Enhancing Developability

The substitution of citrulline with alanine offers a subtle yet impactful modification to the dipeptide linker, with significant downstream benefits for ADC development.

Reduced Hydrophobicity and Mitigation of Aggregation

Alanine is a less hydrophobic amino acid than citrulline. This seemingly minor change significantly reduces the overall hydrophobicity of the Val-Ala linker compared to its Val-Cit counterpart.[4] This reduction in hydrophobicity is a key advantage, as it directly addresses the issue of ADC aggregation.[5] Studies have shown that ADCs utilizing Val-Ala linkers are less prone to aggregation, even at high DARs.[3] This improved biophysical property allows for the generation of more homogeneous and stable ADC preparations, which is crucial for manufacturing and clinical performance.[5]

The ability to achieve a higher DAR without compromising the stability of the ADC is a significant step forward. A higher DAR can lead to a more potent ADC, as more cytotoxic payload is delivered to the target cell. With Val-Ala linkers, it is possible to load a greater number of drug molecules per antibody, which is particularly advantageous for payloads with moderate potency or for targeting tumors with low antigen expression.

Enabling the Use of Hydrophobic Payloads

The development of novel, highly potent cytotoxic agents is a key driver of innovation in the ADC field. However, many of these next-generation payloads, such as pyrrolobenzodiazepine (PBD) dimers, are highly hydrophobic.[4] Conjugating these lipophilic payloads to an already hydrophobic Val-Cit linker can exacerbate aggregation issues, making the development of such ADCs challenging. The lower hydrophobicity of the Val-Ala linker makes it an ideal partner for these potent but challenging payloads, enabling their successful incorporation into stable and effective ADCs.[3]

Comparative Analysis: Val-Ala vs. Val-Cit

FeatureVal-Ala LinkerVal-Cit LinkerSignificance for ADC Development
Hydrophobicity LowerHigherReduced aggregation, enabling higher DAR and use of hydrophobic payloads.[3][4]
Aggregation at High DAR Less prone to aggregationProne to aggregationImproved manufacturability, stability, and potential for higher potency.[3][5]
Plasma Stability (Human) Generally stableGenerally stableBoth linkers are suitable for clinical development in terms of stability in human plasma.
Plasma Stability (Mouse) More stable than Val-CitSusceptible to cleavage by carboxylesterase 1c (Ces1c)Val-Ala is more suitable for preclinical in vivo studies in mice, providing a more accurate assessment of ADC performance.[9]
Cathepsin B Cleavage Rate Cleaved efficiently, though potentially at a slightly slower rate than Val-CitHighly efficient cleavageWhile the cleavage of Val-Ala may be slightly slower, it is generally considered sufficient for effective payload release and anti-tumor activity.[4]
Bystander Effect Capable of mediating a bystander effect with membrane-permeable payloadsCapable of mediating a bystander effect with membrane-permeable payloadsThe bystander effect is primarily dependent on the properties of the released payload, not the linker itself.
Off-Target Cleavage Less studied in comparison to Val-CitSusceptible to cleavage by human neutrophil elastaseThe potential for off-target cleavage of Val-Cit raises concerns about specific toxicities, such as neutropenia.[7]

Experimental Protocols: A Self-Validating System

To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for key experiments to compare the performance of Val-Ala and Val-Cit linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation of Plasma: Obtain pooled human plasma (and mouse plasma for preclinical comparisons). Thaw at 37°C and centrifuge to remove any precipitates.

  • ADC Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL.

  • Time Points: Incubate the plasma-ADC mixture at 37°C in a humidified incubator. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Quenching and Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis.

  • Analysis by LC-MS:

    • Sample Preparation: Thaw the plasma samples. Precipitate the plasma proteins by adding a 3-fold excess of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the payload). Vortex and centrifuge at high speed to pellet the proteins.

    • LC Separation: Inject the supernatant onto a C18 reversed-phase column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the released payload from other plasma components.

    • MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the released payload and the internal standard.

  • Data Analysis: Generate a standard curve of the free payload in plasma. Quantify the amount of released payload at each time point by comparing the peak area ratio of the payload to the internal standard against the standard curve. Calculate the percentage of intact ADC remaining over time.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the kinetics of linker cleavage by the target enzyme, cathepsin B.

Methodology:

  • Reagents:

    • Recombinant human cathepsin B

    • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

    • ADC constructs with Val-Ala and Val-Cit linkers

  • Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Initiation: Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction. The final ADC concentration should be in the low micromolar range.

  • Time-Course Analysis: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction and quench it by adding a 3-fold excess of cold acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS as described in the plasma stability assay to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. For more detailed kinetic analysis, perform the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

In Vitro Bystander Killing Assay

Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Lines:

    • Antigen-positive (Ag+) target cell line

    • Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Setup: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs containing either the Val-Ala or Val-Cit linker. Include a non-cleavable linker ADC as a negative control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., propidium iodide). Analyze the cells by flow cytometry, gating on the GFP-positive population (Ag- cells) to determine their viability.

    • High-Content Imaging: Use an automated imaging system to quantify the number of viable GFP-positive cells in each well.

  • Data Analysis: Plot the percentage of viable Ag- cells as a function of ADC concentration to determine the IC50 for the bystander killing effect. Compare the bystander potency of the ADCs with different linkers.

Visualization of Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the cleavage mechanisms of Val-Ala and Val-Cit linkers and a typical experimental workflow.

Cleavage_Mechanism cluster_ValCit Val-Cit Linker Cleavage cluster_ValAla Val-Ala Linker Cleavage ADC_VC ADC-Val-Cit-PABC-Payload Lysosome_VC Lysosome (Cathepsin B) ADC_VC->Lysosome_VC Internalization Cleavage_VC Peptide Bond Cleavage Lysosome_VC->Cleavage_VC Enzymatic Action SelfImmolation_VC 1,6-Self-Immolation of PABC Cleavage_VC->SelfImmolation_VC Payload_VC Released Payload SelfImmolation_VC->Payload_VC ADC_VA ADC-Val-Ala-PABC-Payload Lysosome_VA Lysosome (Cathepsin B) ADC_VA->Lysosome_VA Internalization Cleavage_VA Peptide Bond Cleavage Lysosome_VA->Cleavage_VA Enzymatic Action SelfImmolation_VA 1,6-Self-Immolation of PABC Cleavage_VA->SelfImmolation_VA Payload_VA Released Payload SelfImmolation_VA->Payload_VA

Caption: Cleavage mechanism of Val-Cit and Val-Ala linkers by Cathepsin B.

Experimental_Workflow cluster_Stability Plasma Stability Assay cluster_Cleavage Cathepsin B Cleavage Assay Incubate Incubate ADC in Plasma Sample Collect Time Points Incubate->Sample Extract Extract Free Payload Sample->Extract Analyze_Stability LC-MS Analysis Extract->Analyze_Stability Quantify_Stability Quantify Payload Release Analyze_Stability->Quantify_Stability Activate Activate Cathepsin B React Incubate ADC with Enzyme Activate->React Quench Quench Reaction React->Quench Analyze_Cleavage LC-MS Analysis Quench->Analyze_Cleavage Determine_Kinetics Determine Cleavage Kinetics Analyze_Cleavage->Determine_Kinetics

Caption: Experimental workflow for comparing ADC linker stability and cleavage.

Conclusion: Val-Ala as a Versatile Tool for Advanced ADC Design

The Val-Ala dipeptide linker represents a significant evolution in cleavable linker technology for ADCs. Its primary advantage lies in its reduced hydrophobicity compared to the traditional Val-Cit linker, which translates into improved biophysical properties, most notably a lower propensity for aggregation. This key feature enables the development of ADCs with higher drug-to-antibody ratios and facilitates the use of highly potent, hydrophobic payloads that were previously challenging to formulate. While the cleavage rate of Val-Ala by cathepsin B may be slightly slower than that of Val-Cit, it is generally sufficient to elicit potent anti-tumor activity. The improved stability of Val-Ala-linked ADCs in preclinical mouse models further enhances its utility in drug development.

The choice between Val-Ala and Val-Cit will ultimately depend on the specific properties of the antibody, the payload, and the desired therapeutic profile of the ADC. However, the distinct advantages offered by the Val-Ala linker make it a powerful and versatile tool for the design of next-generation ADCs with an improved therapeutic index. As the field of antibody-drug conjugates continues to advance, the rational selection of the linker will remain a cornerstone of successful ADC development, and the Val-Ala linker is poised to play an increasingly important role in this endeavor.

References

  • Creative Biolabs. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. [Link]

  • Creative Biolabs. Determination of ADC Cytotoxicity. [Link]

  • Agilent. In vitro real-time evaluation of bystander effects of antibody-drug conjugates. [Link]

  • ICE Bioscience. In Vitro Bystander Effect Assays. [Link]

  • Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). [Link]

  • Springer Nature Experiments. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. [Link]

  • PubMed. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. [Link]

  • MDPI. Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Link]

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • SciSpace. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. [Link]

  • ResearchGate. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads. [Link]

  • PMC. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. [Link]

  • PMC. An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates. [Link]

  • PMC. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • Creative Biolabs. ADC Panoramic Overview-Linker. [Link]

  • The Royal Society of Chemistry. Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with H. [Link]

  • ResearchGate. Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. [Link]

  • SCIEX. Sensitive and Accurate Quantitation of the Antibody-Drug Conjugate Ado-Trastuzumab Emtansine in Rat Plasma. [Link]

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Protocols & Analytical Methods

Method

SPAAC bioconjugation using Azide-PEG4-Val-Ala-PAB and DBCO

Application Note: Next-Generation ADC Bioconjugation via SPAAC using Azide-PEG4-Val-Ala-PAB and DBCO Executive Summary The development of highly stable, targeted Antibody-Drug Conjugates (ADCs) requires bioconjugation st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Next-Generation ADC Bioconjugation via SPAAC using Azide-PEG4-Val-Ala-PAB and DBCO

Executive Summary

The development of highly stable, targeted Antibody-Drug Conjugates (ADCs) requires bioconjugation strategies that balance reaction efficiency with physiological stability. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale and validated protocols for utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . By pairing a Dibenzocyclooctyne (DBCO)-activated targeting antibody with an Azide-PEG4-Val-Ala-PAB prodrug linker, researchers can achieve quantitative conjugation yields without the need for cytotoxic copper catalysts[1],[2]. This guide provides a self-validating, step-by-step methodology to ensure reproducible Drug-to-Antibody Ratios (DAR) and optimal pharmacokinetic properties.

Mechanistic Rationale: Engineering the Conjugation System

To build a successful ADC, every structural module must serve a distinct chemical and biological purpose. The combination of DBCO/Azide click chemistry with a PEG4-Val-Ala-PAB linker represents a highly optimized system for modern drug delivery.

The Bioorthogonal Engine: DBCO and SPAAC

Traditional click chemistry relies on Copper(I) catalysis (CuAAC), which is highly toxic to biological systems and can induce protein denaturation or aggregation. SPAAC bypasses this limitation by utilizing DBCO, a strained cyclooctyne[2]. The ring strain of DBCO drastically lowers the activation energy required for the cycloaddition reaction with an azide, driving the formation of a stable triazole linkage at room temperature in aqueous buffers[1],[3]. This reaction is highly specific and bioorthogonal, meaning it will not cross-react with naturally occurring amines, thiols, or hydroxyls on the antibody[4],[2].

The Intelligent Linker: Azide-PEG4-Val-Ala-PAB

The linker architecture dictates both the circulatory half-life of the ADC and its efficacy inside the tumor cell.

  • PEG4 Spacer: Hydrophobic payloads (e.g., MMAE, MMAF) often cause antibody aggregation. The inclusion of a hydrophilic Polyethylene Glycol (PEG4) spacer offsets this hydrophobicity, improving the overall solubility of the linker-payload complex and enhancing the ADC's pharmacokinetic profile[5].

  • Val-Ala Dipeptide Trigger: While Valine-Citrulline (Val-Cit) is the industry standard, the Valine-Alanine (Val-Ala) dipeptide has emerged as a superior alternative for high-DAR ADCs. Val-Ala exhibits exceptional stability in human plasma while remaining highly sensitive to cleavage by Cathepsin B, a lysosomal protease overexpressed in many tumor cells[6],[],[8].

  • PAB Self-Immolative Group: The para-aminobenzyl alcohol (PAB) moiety acts as a structural bridge. Once Cathepsin B cleaves the Val-Ala bond, the PAB group becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction (self-immolation), releasing the fully active, unmodified cytotoxic payload into the cytosol[6],[5].

Cleavage_Mechanism ADC_bind ADC Binds Target Antigen (Cell Surface) Endocytosis Receptor-Mediated Endocytosis ADC_bind->Endocytosis Lysosome Lysosomal Trafficking (pH 4.5 - 5.0) Endocytosis->Lysosome Cathepsin Cathepsin B Cleavage (Val-Ala Dipeptide) Lysosome->Cathepsin PAB PAB Self-Immolation (1,6-Elimination) Cathepsin->PAB Payload Active Payload Release (Cell Death) PAB->Payload

Fig 1. Intracellular trafficking and Cathepsin B-mediated payload release mechanism.

Physicochemical & Reaction Parameters

To ensure reproducibility, it is critical to understand the operational parameters of the components. Table 1 summarizes the quantitative and environmental constraints required for a successful SPAAC bioconjugation.

Table 1: Critical Reaction Parameters for SPAAC Bioconjugation

ParameterDBCO Activation PhaseSPAAC Ligation PhaseCausality / Scientific Rationale
Buffer System PBS, pH 7.4PBS, pH 7.4Maintains native antibody folding.
Azide Prohibition Strictly 0% NaN₃ N/ASodium azide will rapidly and irreversibly consume DBCO, dead-ending the reaction[4],[3].
Co-Solvent Limit ≤ 10% DMSO/DMF≤ 20% DMSO/DMFRequired to solubilize the hydrophobic linker/payload without denaturing the antibody[1],[4].
Molar Excess 5–10x (DBCO to mAb)2–4x (Azide to DBCO)Drives reaction kinetics forward. Excess azide ensures all DBCO sites are fully saturated[1],[4].
Incubation 60 mins @ 20-25°C2-4 hrs @ 20-25°CSPAAC kinetics are slower than CuAAC but proceed to quantitative yield over 2-4 hours[4],[3].

Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must incorporate analytical checkpoints. The following workflow utilizes real-time UV-Vis spectroscopy to validate intermediate success before committing expensive payload reagents.

SPAAC_Workflow mAb Monoclonal Antibody (Targeting) mAb_DBCO DBCO-Functionalized Antibody mAb->mAb_DBCO Buffer pH 7.4 1-2 hrs, RT DBCO_NHS DBCO-NHS Ester (Amine Reactive) DBCO_NHS->mAb_DBCO ADC Antibody-Drug Conjugate (Triazole Linkage) mAb_DBCO->ADC SPAAC Reaction No Cu(I) Catalyst 2-4 hrs, RT Azide_Payload Azide-PEG4-Val-Ala-PAB-Payload (Prodrug Linker) Azide_Payload->ADC

Fig 2. Two-step SPAAC bioconjugation workflow for ADC generation.

Phase 1: Antibody Activation (DBCO Functionalization)

Goal: Decorate the antibody surface with reactive DBCO moieties via lysine amine coupling.

  • Buffer Exchange: Ensure the antibody (1–5 mg/mL) is in an amine-free, azide-free buffer (e.g., PBS, pH 7.4). Diagnostic Check: If your storage buffer contains sodium azide (NaN₃), you must perform dialysis or use a desalting column prior to step 2, or the DBCO will be neutralized instantly[4].

  • Reagent Preparation: Dissolve DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM[1],[4].

  • Conjugation: Add a 5 to 10-fold molar excess of DBCO-NHS to the antibody solution. Ensure the final DMSO concentration does not exceed 10% to prevent protein precipitation.

  • Incubation & Quenching: Incubate at room temperature for 60 minutes. To halt the reaction, add 10 µL of 100 mM Tris (pH 7.4) per mL of reaction. Rationale: The primary amines in Tris outcompete antibody lysines for any remaining unreacted NHS esters, preventing over-conjugation[1]. Incubate for 15 minutes.

  • Purification: Remove small-molecule byproducts using a spin desalting column (e.g., Zeba™) equilibrated with PBS.

Phase 2: Intermediate Validation (The "Self-Validating" Step)

Goal: Quantify DBCO incorporation to calculate the exact amount of Azide-payload required.

  • Measure the absorbance of the purified DBCO-antibody at 280 nm (protein) and 310 nm (DBCO).

  • DBCO absorbs strongly at ~310 nm (Molar Extinction Coefficient, ε ≈ 12,000 M⁻¹cm⁻¹)[1],[4].

  • Calculate the Degree of Labeling (DOL). If the A310 peak is absent, the activation failed. Do not proceed to Phase 3.

Phase 3: SPAAC Ligation

Goal: Form the stable triazole linkage between the DBCO-antibody and the Azide-PEG4-Val-Ala-PAB-Payload.

  • Reagent Preparation: Dissolve the Azide-PEG4-Val-Ala-PAB-Payload in anhydrous DMSO.

  • Click Reaction: Based on the DOL calculated in Phase 2, add a 2 to 4-fold molar excess of the Azide-payload relative to the number of incorporated DBCO groups[4].

  • Incubation: Incubate the mixture for 2–4 hours at room temperature, or overnight at 4°C[4],[3].

  • Real-Time Monitoring: You can monitor the reaction progress via UV-Vis. As the SPAAC reaction proceeds, the distinct DBCO absorption peak at 310 nm will progressively diminish, indicating successful triazole formation[1],[4].

Phase 4: Final Purification & ADC Characterization
  • Purification: Remove excess unreacted Azide-payload using preparative Size Exclusion Chromatography (SEC) or Ultrafiltration/Diafiltration (UF/DF)[4].

  • Validation:

    • Perform Analytical SEC to ensure the PEG4 spacer successfully prevented high-molecular-weight aggregation.

    • Perform Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the final Drug-to-Antibody Ratio (DAR) distribution.

References

  • BroadPharm. "DBCO Azide Ligation Protocol".
  • AAT Bioquest. "DBCO–Azide Conjugation".
  • Interchim. "DBCO reagents for « Click Chemistry »".
  • Vector Labs. "Copper-Free Click Chemistry (SPAAC)".
  • MedChemExpress. "cathepsin-b".
  • BOC Sciences. "ADC Linker Technologies: Impact on Stability & Efficacy".
  • ResearchGate. "Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers".
  • Tenova Pharma. "DBCO-Dap(m-PEG4)-Val-Cit-PAB(m-PEG8)-MMAE".

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Application

Introduction: Engineering Precision Degraders with Advanced Linkerology

An Application Guide to the Synthesis of Targeted PROTACs with a Cleavable Azide-PEG4-Val-Ala-PAB Linker Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Targeted PROTACs with a Cleavable Azide-PEG4-Val-Ala-PAB Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[2] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]

The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding and E3-binding moieties. Far from being a simple spacer, the linker's composition, length, and flexibility dictate the PROTAC's physicochemical properties and its ability to induce a productive ternary complex.[5] This guide details the preparation of a sophisticated PROTAC utilizing a specific linker: Azide-PEG4-Val-Ala-PAB . This linker combines three key functionalities:

  • Azide Group : Serves as a bioorthogonal handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This enables a modular and reliable assembly of the final PROTAC molecule.[8]

  • PEG4 (Polyethylene Glycol) Unit : The four-unit PEG chain enhances the hydrophilicity and aqueous solubility of the PROTAC, often improving its pharmacokinetic profile and cell permeability.[5][9]

  • Val-Ala-PAB (Valine-Alanine-p-aminobenzyl) Moiety : This dipeptide sequence, connected to a self-immolative p-aminobenzyl alcohol spacer, is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B.[10][11] While traditionally used in Antibody-Drug Conjugates (ADCs) to release a payload within a target cell[12][13], its inclusion in a PROTAC linker opens possibilities for prodrug strategies or environment-specific activation.

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of a targeted PROTAC using this advanced linker, grounded in the principles of convergent synthesis and click chemistry.

Core Principles & Workflow

The synthetic strategy is convergent, involving the separate preparation of two key intermediates followed by their final conjugation. This modular approach is highly efficient and allows for the easy diversification of either the POI ligand or the E3 ligase ligand.

  • Fragment A Synthesis : An alkyne functional group is installed onto the Protein of Interest (POI) ligand.

  • Fragment B Synthesis : The Azide-PEG4-Val-Ala-PAB linker is conjugated to a suitable E3 ligase ligand (e.g., a derivative of Pomalidomide for Cereblon or VH032 for VHL).

  • Final Assembly : The two fragments are joined via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7]

  • Purification & Characterization : The final PROTAC product is purified using chromatographic techniques and its identity is confirmed by mass spectrometry and NMR.[14]

Visualizing the Synthetic Workflow

G cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Final PROTAC Assembly & Purification POI_ligand POI Ligand (with reactive handle) POI_Alkyne Fragment A: Alkyne-functionalized POI Ligand POI_ligand->POI_Alkyne Derivatization Alkyne_mod Alkyne Reagent Alkyne_mod->POI_Alkyne Crude_PROTAC Crude PROTAC POI_Alkyne->Crude_PROTAC CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) E3_ligand E3 Ligase Ligand (with reactive handle) E3_Linker Fragment B: E3 Ligand-Linker-Azide E3_ligand->E3_Linker Amide Coupling Linker Azide-PEG4-Val-Ala-PAB Linker->E3_Linker E3_Linker->Crude_PROTAC Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC RP-HPLC Purification G cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Disclaimer: These protocols provide a general framework. Specific reaction conditions, stoichiometry, and purification methods must be optimized for the specific POI and E3 ligase ligands being used. All reactions involving organic solvents should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
Alkyne-functionalized POI LigandFragment ASynthesized (Protocol 1)
E3 Ligase Ligand (e.g., Pomalidomide-COOH)Core component of Fragment BCommercial Vendor
Azide-PEG4-Val-Ala-PAB-amineLinkerCommercial Vendor
HATU / HBTUAmide coupling reagentSigma-Aldrich, etc.
DIPEA / TEANon-nucleophilic baseSigma-Aldrich, etc.
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)Catalyst precursor for CuAACSigma-Aldrich, etc.
Sodium AscorbateReducing agent for CuAACSigma-Aldrich, etc.
DMF, DMSO, DCMAnhydrous solventsSigma-Aldrich, etc.
Acetonitrile (ACN), Water (HPLC Grade)Mobile phase for RP-HPLCFisher Scientific, etc.
Trifluoroacetic Acid (TFA)Mobile phase modifierSigma-Aldrich, etc.
C18 Reverse-Phase HPLC ColumnPurification & AnalysisWaters, Agilent, etc.
LC-MS SystemMass analysisWaters, Agilent, etc.
NMR SpectrometerStructural analysisBruker, JEOL, etc.
Protocol 1: Synthesis of Alkyne-Functionalized POI Ligand (Fragment A)

This protocol describes a general method for installing a terminal alkyne onto a POI ligand containing a phenolic hydroxyl group, a common functional handle.

  • Solubilization : Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Deprotonation : Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution. Stir at room temperature for 20 minutes. The base deprotonates the phenolic hydroxyl, making it a more reactive nucleophile.

  • Alkylation : Add propargyl bromide (1.5 eq) dropwise to the mixture.

  • Reaction : Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Extraction : Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure Alkyne-functionalized POI Ligand.

  • Characterization : Confirm the structure and purity of Fragment A by ¹H NMR and LC-MS.

Protocol 2: Synthesis of E3 Ligand-Linker-Azide (Fragment B)

This protocol details the amide coupling of a carboxyl-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) to the amine group of the Azide-PEG4-Val-Ala-PAB linker.

  • Activation : Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add the coupling reagent HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling : In a separate flask, dissolve the Azide-PEG4-Val-Ala-PAB-amine linker (1.2 eq) in anhydrous DMF. Add this solution to the activated E3 ligand mixture.

  • Reaction : Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the product by LC-MS.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude material by flash column chromatography or preparative RP-HPLC to obtain the pure E3 Ligand-Linker-Azide (Fragment B).

  • Characterization : Confirm the structure and purity of Fragment B by ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 3: Final PROTAC Assembly via CuAAC Click Chemistry

This is the final conjugation step to assemble the targeted PROTAC.

  • Reagent Preparation :

    • Prepare a 1 M stock solution of Sodium Ascorbate in degassed water.

    • Prepare a 0.5 M stock solution of Copper(II) Sulfate pentahydrate in degassed water.

  • Solubilization : Dissolve the Alkyne-functionalized POI Ligand (Fragment A, 1.0 eq) and the E3 Ligand-Linker-Azide (Fragment B, 1.05 eq) in a 3:1 mixture of DMSO and water.

  • Degassing : Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Catalyst Addition : Add the Sodium Ascorbate solution (0.3 eq) to the reaction mixture, followed by the Copper(II) Sulfate solution (0.15 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. 5[7]. Reaction : Stir the mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor for the disappearance of starting materials and the appearance of the product peak by LC-MS.

  • Quenching : Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper catalyst.

Protocol 4: Purification and Characterization of the Final PROTAC

Purification is critical to remove unreacted starting materials, reagents, and catalyst residues.

[14]1. Sample Preparation : Dilute the quenched reaction mixture with DMSO/water to ensure solubility and filter through a 0.22 µm syringe filter. 2. RP-HPLC Purification :

  • Column : Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).
  • Mobile Phase A : 0.1% TFA in Water.
  • Mobile Phase B : 0.1% TFA in Acetonitrile.
  • Gradient : A typical gradient runs from 5% to 95% Mobile Phase B over 30-40 minutes. This must be optimized based on the hydrophobicity of the specific PROTAC.
  • Detection : Monitor the elution profile at 220 nm and 254 nm.
  • Fraction Collection : Collect the fractions corresponding to the main product peak.
  • Analysis & Lyophilization : Analyze the collected fractions for purity using analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final PROTAC as a fluffy solid (TFA salt).
Final Characterization Summary
TechniqueInformation ProvidedExpected Result
LC-MS Confirms the molecular weight of the final PROTAC and assesses purity. [14]A major peak in the chromatogram with a mass corresponding to the calculated [M+H]⁺ of the PROTAC. Purity >95%.
¹H & ¹³C NMR Provides detailed structural information, confirming the formation of the triazole ring and the integrity of all components.[14] Appearance of a characteristic triazole proton signal (~7.5-8.5 ppm) and disappearance of alkyne/azide signals.
Analytical HPLC Quantifies the purity of the final product by assessing the percentage of the main peak area. [14]A single, sharp peak representing ≥95% of the total integrated area at a relevant wavelength.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low yield in amide coupling (Protocol 2) Incomplete activation of the carboxylic acid; steric hindrance.Increase the amount of coupling reagent (HATU) and base (DIPEA). Extend the pre-activation time. Consider a different coupling reagent like T3P.
Incomplete 'Click' reaction (Protocol 3) Inactive catalyst (oxidation of Cu(I)); poor solubility of reagents.Ensure all solutions are properly degassed. Use freshly prepared Sodium Ascorbate solution. Increase the amount of co-solvent (DMSO) for solubility.
Multiple peaks during HPLC purification Isomers, degradation products, or incomplete reaction.Check the stability of the starting materials. Ensure the click reaction has gone to completion via LC-MS before starting purification.
Final product has low solubility High lipophilicity of the overall molecule.Lyophilize from a t-butanol/water mixture. For biological assays, prepare a high-concentration stock solution in 100% DMSO.

Applications & Further Considerations

Once synthesized and purified, the PROTAC's biological activity must be evaluated. Key experiments include:

  • Ternary Complex Formation Assays : Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or NanoBRET can confirm the PROTAC's ability to bring the POI and E3 ligase together. *[2][15] Protein Degradation Assays : Western Blotting or quantitative mass spectrometry (proteomics) are used to measure the reduction in POI levels in cells treated with the PROTAC. HiBiT-based lytic assays can provide a high-throughput method for measuring degradation. *[3][8] Cleavage Confirmation : To test the function of the Val-Ala-PAB element, the PROTAC can be incubated with purified Cathepsin B or in lysosomal extracts, with the cleavage products monitored by LC-MS.

The presence of a cleavable linker adds a layer of complexity and opportunity. It may remain stable enough in the cytosol to induce degradation, but could be cleaved upon lysosomal trafficking, potentially inactivating the PROTAC. This could be a mechanism to control the duration of action or could be exploited in more advanced designs, such as PROTACs targeted to specific tissues or cell types via antibody conjugation.

References

  • Click chemistry in the development of PROTACs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • E3 Ligase Ligand-Linker Conjugate - Adooq Bioscience. (n.d.). Adooq Bioscience. [Link]

  • A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - ACS Publications. (2017). ACS Publications. [Link]

  • E3 Ligase Ligand - Linker Conjugates - JenKem Technology. (n.d.). JenKem Technology. [Link]

  • E3 Ligase Ligand-Linker Conjugate - DC Chemicals. (n.d.). DC Chemicals. [Link]

  • Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach | bioRxiv. (2025). bioRxiv. [Link]

  • Development And Application of "Click Chemistry" In ADC And PROTAC - Technology Networks. (2025). Technology Networks. [Link]

  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection - Waters Corporation. (2025). Waters Corporation. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020). Open Exploration Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete click reactions with Azide-PEG4-Val-Ala-PAB

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled click reactions when synthesizing Antibody-Drug Conjugates (ADCs) using...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled click reactions when synthesizing Antibody-Drug Conjugates (ADCs) using the Azide-PEG4-Val-Ala-PAB linker system.

While click chemistry—both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—is celebrated for its bioorthogonality, the unique physicochemical properties of this specific linker introduce distinct thermodynamic and kinetic hurdles. The combination of a relatively short PEG4 spacer with a highly hydrophobic, cathepsin-cleavable Val-Ala dipeptide and a self-immolative PAB group frequently leads to steric shielding and aggregation.

This guide dissects the causality behind incomplete conjugations and provides self-validating protocols to help you achieve optimal and homogeneous Drug-to-Antibody Ratios (DAR).

Diagnostic Workflow for Incomplete Conjugation

Troubleshooting A Incomplete Click Reaction B Is the reaction cloudy? A->B C Payload Aggregation Add 10-20% DMSO/PG B->C Yes D Check Reaction Type B->D No E SPAAC (DBCO) D->E F CuAAC (Alkyne) D->F G Stalled Kinetics Increase Reactant Conc. E->G H Cu(I) Oxidation / ROS Optimize THPTA:Cu Ratio F->H

Diagnostic workflow for troubleshooting incomplete click reactions in ADC synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my conjugation stall at a low DAR (e.g., DAR 1.5 instead of 4.0) despite using a large molar excess of Azide-PEG4-Val-Ala-PAB-Payload? A1: The primary culprit is hydrophobic collapse and micelle formation. The Val-Ala-PAB sequence, especially when attached to a hydrophobic payload like MMAE or Exatecan, drastically reduces the aqueous solubility of the linker. In standard aqueous buffers, these molecules self-associate or collapse onto the hydrophobic patches of the monoclonal antibody (mAb). This buries the terminal azide group, rendering it sterically inaccessible to the alkyne or DBCO moiety on the antibody. To resolve this, you must perform the reaction in solvating conditions by introducing organic co-solvents (like DMSO or propylene glycol) up to 15-20% to disrupt these hydrophobic interactions and expose the azide (1)[1]. Alternatively, the addition of specific surfactants can prevent aggregation without denaturing the protein (2)[2].

Q2: I am using a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-modified antibody. The reaction is incredibly slow. How can I accelerate it? A2: SPAAC reactions follow second-order kinetics, meaning the reaction rate is strictly dependent on the absolute concentration of both the DBCO and the azide (3)[3]. Because the PEG4 spacer is relatively short, the bulky Val-Ala-PAB group creates steric hindrance that further depresses the inherent rate constant ( k ). If your antibody concentration is too dilute (e.g., <1 mg/mL), the reaction will stall before completion. You must increase the concentration of the reactants or use a higher molar excess of the azide-linker—typically 1.5 to 5.0 equivalents per DBCO site—to drive the reaction forward (4)[4].

Q3: During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), my antibody precipitates and the yield is poor. What is happening mechanically? A3: This is a classic symptom of Reactive Oxygen Species (ROS) generation and Cu(I) oxidation. In CuAAC, the active Cu(I) catalyst is generated in situ by reducing Cu(II) with sodium ascorbate. If oxygen is present, Cu(I) reacts with it to form ROS, which rapidly oxidize amino acid residues (like histidine and methionine) on your antibody, leading to denaturation and precipitation (5)[5]. Furthermore, the oxidation of Cu(I) back to Cu(II) halts the catalytic cycle. To prevent this, you must use a stabilizing ligand like THPTA at a minimum 5:1 ratio to copper, thoroughly degas your buffers, and ensure a sufficient concentration of ascorbate (1)[1].

Q4: Could my Azide-PEG4-Val-Ala-PAB linker be degrading before the click reaction even starts? A4: Yes, if you are using a site-specific conjugation strategy that involves prior reduction of antibody disulfides (e.g., using TCEP or DTT). Azides are highly susceptible to reduction by residual phosphines or thiols, converting the azide into an unreactive amine. If the reduction step is not followed by stringent desalting or purification before adding the azide-linker, your starting material will be destroyed in situ.

Quantitative Reaction Parameters

To achieve a homogeneous DAR, adhere to the optimized kinetic and solubility parameters outlined below:

ParameterSPAAC (DBCO/BCN)CuAAC (Terminal Alkyne)Mechanistic Impact
Reaction Kinetics Second-order ( k ≈ 0.1 M⁻¹s⁻¹)Catalytic (depends on Cu(I))SPAAC requires higher absolute concentrations to prevent stalling.
Optimal Molar Excess 1.5 - 5.0 equivalents1.1 - 3.0 equivalentsDrives the reaction to completion for sterically buried azides.
Max Co-solvent Tolerance ~20% DMSO / Propylene Glycol~10-15% DMSOPrevents payload aggregation; exceeding limits denatures the mAb.
Catalyst/Ligand Ratio N/A (Copper-free)1:5 (Cu:THPTA)Protects Cu(I) from oxidation and shields the mAb from ROS damage.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints to ensure causality is maintained at every step.

Protocol A: Optimized SPAAC Conjugation (DBCO-mAb + Azide-PEG4-Val-Ala-PAB-Payload)
  • Antibody Preparation & Concentration Check: Ensure the DBCO-functionalized mAb is concentrated to at least 2-5 mg/mL in PBS (pH 7.4).

    • Causality: High concentration drives the second-order SPAAC kinetics.

  • Co-solvent Integration: Slowly add DMSO or Propylene Glycol to the mAb solution to a final concentration of 5% (v/v).

    • Self-Validation: The solution must remain optically clear. Any opalescence indicates mAb denaturation; if observed, halt and evaluate buffer compatibility.

  • Linker-Payload Addition: Add Azide-PEG4-Val-Ala-PAB-payload (dissolved in 100% DMSO) at a 3- to 5-fold molar excess per DBCO site. Ensure the final organic solvent concentration does not exceed 15-20%.

    • Self-Validation: If the mixture turns cloudy upon addition, hydrophobic aggregation has occurred. Add additional co-solvent in 2% increments (up to 20% max) until clarity is restored, validating the disruption of aggregates.

  • Incubation: Incubate at room temperature for 4-12 hours with gentle rotation.

  • Reaction Quenching & Purification: Remove excess unreacted linker via tangential flow filtration (TFF) or size exclusion chromatography (SEC).

Protocol B: ROS-Mitigated CuAAC Conjugation (Alkyne-mAb + Azide-PEG4-Val-Ala-PAB-Payload)
  • Catalyst Complex Pre-formation: In a separate tube, mix CuSO₄ with THPTA ligand at a 1:5 molar ratio.

    • Causality: Pre-complexing ensures every Cu ion is shielded by THPTA, preventing ROS generation and protecting the mAb from oxidative damage.

    • Self-Validation: The mixture should exhibit a faint blue hue, confirming the formation of the Cu(II)-THPTA complex.

  • Reactant Assembly: Combine the alkyne-mAb (2-5 mg/mL) and Azide-PEG4-Val-Ala-PAB-payload (3-fold molar excess) in a degassed buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10% DMSO).

  • In Situ Reduction: Add the pre-formed Cu(II)-THPTA complex to the reaction mixture. Then, initiate the reaction by adding freshly prepared sodium ascorbate (10-fold molar excess relative to Cu).

    • Self-Validation: The reaction must remain clear. Precipitation at this stage definitively indicates ROS-mediated protein unfolding due to insufficient degassing or inadequate THPTA.

  • Incubation & Quenching: Incubate for 1-2 hours at room temperature. Quench the reaction by adding 5 mM EDTA to chelate the copper.

    • Self-Validation: The addition of EDTA immediately halts the catalytic cycle, preventing over-conjugation or late-stage degradation.

Mechanistic Pathway Analysis

Mechanism Azide Azide-PEG4-Val-Ala-PAB (Hydrophobic) Micelle Micelle Formation (Azide Buried) Azide->Micelle Poor Solvent Triazole Stable Triazole (Successful ADC) Azide->Triazole Optimized Click Degrade Azide Reduction (via residual DTT) Azide->Degrade Reductants Alkyne Functionalized mAb (Aqueous) Alkyne->Triazole

Mechanistic pathways and failure points of Azide-PEG4-Val-Ala-PAB click conjugation.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (NIH). 1

  • Optimization of metal-free click conjugation in the presence of surfactants - ResearchGate. 2

  • Technical Support Center: Copper-Catalyzed Click Chemistry - Benchchem. 5

  • DBCO–Azide Conjugation - AAT Bioquest. 4

  • Impact of reactant concentration on DBCO click reaction speed - Benchchem. 3

Sources

Optimization

Technical Support Center: Preventing Premature Linker Cleavage of Azide-PEG4-Val-Ala-PAB in Mouse Plasma

Last Updated: 2026-03-27 Welcome to the technical support guide for researchers encountering premature cleavage of Val-Ala-PAB-based linkers in mouse plasma. This guide is structured in a question-and-answer format to di...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2026-03-27

Welcome to the technical support guide for researchers encountering premature cleavage of Val-Ala-PAB-based linkers in mouse plasma. This guide is structured in a question-and-answer format to directly address common challenges and provide robust, actionable solutions. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to diagnose instability issues, implement effective mitigation strategies, and design more stable constructs for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing rapid degradation of my Azide-PEG4-Val-Ala-PAB conjugate in mouse plasma. What is the likely cause?

A1: The most probable cause is enzymatic cleavage of the Valine-Alanine (Val-Ala) dipeptide bond. While Val-Ala is designed as a substrate for intracellular proteases like Cathepsin B, it is also susceptible to premature cleavage in the extracellular environment of mouse plasma.[1][2] Mouse plasma, in particular, contains high levels of certain enzymes that can recognize and hydrolyze this linker.[3][4]

The two primary culprits in mouse plasma are:

  • Carboxylesterase 1c (Ces1c): This is a well-documented enzyme in rodent plasma responsible for the instability of many dipeptide linkers, including Val-Cit and Val-Ala.[4][5][6]

  • Neutrophil Elastase: This serine protease, released by neutrophils, is also known to cleave Val-Ala and Val-Cit sequences and can contribute to linker degradation in plasma.[7][8][9][10]

This premature cleavage releases the payload systemically, which can lead to off-target toxicity and a reduced therapeutic index for your conjugate.[11][]

Q2: How can I definitively confirm that the cleavage I'm seeing is enzymatic?

A2: A straightforward control experiment can confirm enzymatic activity. You should compare the stability of your conjugate in standard mouse plasma versus heat-inactivated mouse plasma. Heat inactivation denatures and destroys most enzymatic activity.[13][14] If your conjugate is stable in heat-inactivated plasma but degrades in normal plasma, you can be confident that enzymes are responsible.

Experimental Comparison:

  • Condition 1 (Test): Incubate your conjugate in active mouse plasma at 37°C.

  • Condition 2 (Control): Incubate your conjugate in heat-inactivated mouse plasma at 37°C.

A significant difference in the degradation rate between these two conditions points directly to an enzymatic cause. See Protocol 2 for a detailed methodology.

Q3: My in vitro assay shows cleavage. How can I inhibit this to get a clean result for other stability parameters?

A3: For in vitro plasma stability assays, where the goal is to assess other degradation pathways (e.g., hydrolysis of the payload), you can add protease inhibitors to the plasma. This is a common strategy to create a more controlled experimental environment.

  • Broad-Spectrum Protease Inhibitor Cocktails: These are commercially available mixtures designed to inhibit a wide range of proteases, including serine, cysteine, and metalloproteases.[15][16] Adding a product like cOmplete™ or a similar cocktail to the mouse plasma before introducing your conjugate can effectively prevent peptide cleavage.[17]

  • Specific Inhibitors: If you have identified a specific enzyme class as the primary issue (e.g., serine proteases like elastase), you can use a more targeted inhibitor like Pefabloc SC or AEBSF.

This approach is for in vitro diagnostic purposes only and does not represent a solution for in vivo instability.

Q4: What are the long-term strategies for designing a more stable linker for in vivo use in mice?

A4: If premature cleavage in mouse plasma is a persistent issue, several rational design strategies can be employed to enhance in vivo stability:

  • Modify the Dipeptide Sequence:

    • Ala-Ala Linker: The Alanine-Alanine dipeptide has been shown to be a superior alternative, allowing for high drug loading with reduced aggregation while maintaining susceptibility to lysosomal proteases.[2]

    • Alternative Sequences: Exploring other dipeptide sequences that are poor substrates for plasma enzymes but good substrates for intracellular proteases is an active area of research.[8]

  • Introduce Steric Hindrance or Hydrophilicity:

    • P3 Position Modification: Adding a hydrophilic amino acid, particularly an acidic one like Glutamic Acid (Glu), at the P3 position (i.e., Glu-Val-Ala) can dramatically increase stability in mouse plasma by sterically hindering the approach of enzymes like Ces1c.[5][7][18]

    • Tandem-Cleavage Linkers: A more advanced strategy involves "capping" the dipeptide with a group, like a glucuronide moiety, that is stable in circulation.[19][20] This "cap" is first removed by a lysosomal enzyme (e.g., β-glucuronidase), which then exposes the dipeptide for cleavage by a second enzyme (e.g., Cathepsin B).[19][20][21] This dual-trigger mechanism significantly enhances plasma stability.

  • Switch to a Non-Cleavable Linker: If the target biology allows, switching to a non-cleavable linker is the most effective way to eliminate premature payload release.[] These linkers release the payload only after the entire antibody-linker-drug conjugate is degraded within the lysosome.

The following table summarizes these strategies:

StrategyMechanismKey AdvantageReference(s)
Ala-Ala Dipeptide Replace Val-Ala with Ala-Ala.Reduced hydrophobicity and aggregation; improved stability.[2]
P3 Modification Add an acidic amino acid (e.g., Glu) N-terminal to the dipeptide.Sterically blocks plasma enzymes like Ces1c.[5][7][18]
Tandem-Cleavage Add a protective cap (e.g., glucuronide) cleaved by a separate lysosomal enzyme.Requires two sequential enzymatic events for release, enhancing plasma stability.[20][21]
Non-Cleavable Linker Utilizes a stable chemical bond (e.g., thioether).Maximum plasma stability; payload released upon full antibody catabolism.
Experimental Protocols & Methodologies
Protocol 1: Standard In Vitro Mouse Plasma Stability Assay

This protocol details a standard procedure to quantify the stability of your conjugate in mouse plasma over time.

Materials:

  • Test Conjugate (e.g., Azide-PEG4-Val-Ala-PAB-Payload)

  • Pooled Mouse Plasma (K2EDTA as anticoagulant is recommended)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching Solution: Cold Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS analysis.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw the pooled mouse plasma at 37°C. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay. Pre-warm the plasma to 37°C.

  • Spiking: Prepare a stock solution of your test conjugate in a minimal amount of organic solvent (e.g., DMSO) and dilute it in PBS. Spike the conjugate into the pre-warmed plasma to achieve the desired final concentration (e.g., 100 µg/mL).[11] Ensure the final concentration of the organic solvent is low (<1%) to avoid protein precipitation.

  • Incubation: Incubate the plasma-conjugate mixture at 37°C.[11]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.[11] The T=0 sample should be taken immediately after spiking and quenched instantly.

  • Quenching & Protein Precipitation: Immediately add the plasma aliquot to a tube containing the cold Quenching Solution (e.g., 150 µL of ACN + IS).[11] Vortex vigorously for 1 minute to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Incubate the quenched samples at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis. Analyze the samples to quantify the remaining parent conjugate and identify any cleavage products.[22][23]

Protocol 2: Mechanistic Investigation of Linker Cleavage

This protocol helps determine the cause of instability by using controls. Run these conditions in parallel with the standard assay from Protocol 1.

Materials:

  • Same as Protocol 1.

  • Broad-Spectrum Protease Inhibitor Cocktail (e.g., cOmplete™, available from Roche or similar from other vendors).[16]

  • Water bath at 56°C for heat inactivation.

Procedure: Prepare four parallel experimental arms:

  • Arm A (Standard Condition): Follow Protocol 1 exactly as written.

    • Purpose: Measures total degradation.

  • Arm B (Heat-Inactivated Control):

    • Before spiking the conjugate, heat-inactivate an aliquot of the mouse plasma by incubating it at 56°C for 15-30 minutes.[24][25] Caution: Do not exceed 58°C, as this can cause irreversible protein solidification.[24][25]

    • Allow the plasma to cool to 37°C, then proceed with Protocol 1.

    • Purpose: Differentiates enzymatic from non-enzymatic (chemical) degradation.

  • Arm C (Protease Inhibitor Control):

    • Add the broad-spectrum protease inhibitor cocktail to the mouse plasma according to the manufacturer's instructions (e.g., 1 tablet per 50 mL or 10 µL of 100x solution per 1 mL).[15]

    • Pre-incubate for 5-10 minutes at room temperature, then proceed with Protocol 1.

    • Purpose: Confirms cleavage is due to proteases.

Data Interpretation: Summarize the percentage of the parent conjugate remaining at each time point for all arms.

Time (min)Arm A (% Remaining)Arm B (% Remaining)Arm C (% Remaining)Interpretation of Hypothetical Result
0100100100Baseline
60459895Rapid degradation in active plasma (Arm A) is almost completely prevented by heat inactivation (Arm B) and protease inhibitors (Arm C), confirming that proteolysis is the primary cleavage mechanism.
120209693The trend continues, strongly implicating plasma proteases.
Visual Diagrams
Linker Cleavage & Payload Release Mechanism

The diagram below illustrates the intended intracellular cleavage mechanism of the Val-Ala-PAB linker and the subsequent self-immolative release of the payload. Premature cleavage in plasma follows the same chemical steps but occurs in the wrong compartment.

G cluster_0 Systemic Circulation (Plasma) cluster_1 Target Cell (Lysosome) PrematureCleavage Premature Cleavage (e.g., by Elastase, Ces1c) CleavedIntermediate Azide-PEG4-Val-Ala + H₂N-PAB-Payload PrematureCleavage->CleavedIntermediate IntendedCleavage Intended Cleavage (Cathepsin B) IntendedCleavage->CleavedIntermediate ADC Azide-PEG4-Val-Ala-PAB-Payload (Intact Conjugate) ADC->PrematureCleavage Unstable in Mouse Plasma ADC->IntendedCleavage Internalization & Trafficking SelfImmolation 1,6-Self-Immolation (Spontaneous) CleavedIntermediate->SelfImmolation ReleasedPayload Free Payload SelfImmolation->ReleasedPayload Byproducts CO₂ + Aza-Quinone Methide SelfImmolation->Byproducts

Caption: Intended vs. premature cleavage of a Val-Ala-PAB linker.

Troubleshooting Workflow for Linker Instability

Use this decision tree to guide your investigation and select the appropriate corrective actions.

G Start Start: Premature Cleavage Observed in Mouse Plasma RunControls Run Mechanistic Assay (Protocol 2) Start->RunControls Result Analyze Results: Compare Arm A, B, and C RunControls->Result StableInB Stable in Heat-Inactivated Plasma (Arm B)? Result->StableInB YesEnzymatic Yes StableInB->YesEnzymatic Degradation is Enzymatic NoChemical No StableInB->NoChemical Degradation is Chemical (e.g., Hydrolysis). Investigate payload/spacer chemistry. StableInC Stable with Protease Inhibitors (Arm C)? YesEnzymatic->StableInC YesProtease Yes StableInC->YesProtease Cleavage is by Proteases NoOtherEnzyme No StableInC->NoOtherEnzyme Investigate other enzymes (e.g., Esterases) Solution Implement Long-Term Solution for In Vivo Stability YesProtease->Solution Solutions Redesign Linker: - Modify Dipeptide (e.g., Ala-Ala) - Add P3 Blocking Group (e.g., Glu) - Use Tandem-Cleavage Strategy - Switch to Non-Cleavable Linker Solution->Solutions

Caption: Troubleshooting workflow for diagnosing linker instability.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azide-PEG4-Val-Ala-PAB Conjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with synthesizing Antibody-Drug Conjugates (ADCs) using...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with synthesizing Antibody-Drug Conjugates (ADCs) using the Azide-PEG4-Val-Ala-PAB linker system.

While the incorporation of a PEG4 spacer and a Val-Ala dipeptide significantly improves hydrophilicity compared to traditional Val-Cit linkers[], the conjugation of highly lipophilic payloads (e.g., MMAE, PBD dimers) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can still trigger severe protein aggregation. This guide provides mechanistic insights, validated troubleshooting strategies, and self-validating protocols to ensure monomeric ADC recovery.

Mechanistic Overview of Conjugation-Induced Aggregation

To effectively troubleshoot, we must first understand the causality of aggregation. The Azide-PEG4-Val-Ala-PAB linker is designed to be cleaved by lysosomal proteases like Cathepsin B[2]. The PEG4 moiety acts as a hydrophilic shield, forming a hydration shell around the hydrophobic payload. However, when organic co-solvents are introduced to solubilize the linker-payload, they can partially denature the monoclonal antibody (mAb). This exposes the antibody's hydrophobic core, which then interacts with the lipophilic payloads of neighboring molecules, leading to irreversible intermolecular cross-linking and High Molecular Weight Species (HMWS)[2].

MechanisticPathway mAb Alkyne/DBCO-mAb (Aqueous Phase) Mix SPAAC Click Conjugation mAb->Mix Linker Azide-PEG4-Val-Ala-PAB-Payload (Organic Co-solvent) Linker->Mix Agg High Co-solvent (>10%) Hydrophobic Exposure Mix->Agg Suboptimal Success Low Co-solvent (<5%) Hydration Shell Intact Mix->Success Optimized Precip Aggregated ADC (HMWS > 5%) Agg->Precip Monomer Monomeric ADC (HMWS < 1%) Success->Monomer

Mechanistic pathways of ADC conjugation: Suboptimal vs. Optimized conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant precipitation immediately upon adding the Azide-PEG4-Val-Ala-PAB-MMAE linker to my DBCO-functionalized antibody? A1: Immediate precipitation is a hallmark of localized high concentrations of organic co-solvent and hydrophobic payload. Even though the Val-Ala dipeptide is more hydrophilic than Val-Cit and allows for higher Drug-to-Antibody Ratios (DARs) without profound aggregation[][3], the payload itself remains highly lipophilic. Actionable Fix: Do not add the linker-payload as a single bolus. Utilize a step-wise or continuous slow-infusion addition method under gentle stirring. Ensure the final organic co-solvent concentration remains strictly below 5-10% (v/v).

Q2: I am using Propylene Glycol (PG) instead of DMSO to improve solubility. Why is my Size-Exclusion Chromatography (SEC) showing >15% HMWS? A2: While Propylene Glycol is an effective co-solvent for highly hydrophobic payloads (like PBD dimers)[4], high concentrations are detrimental to protein stability. Research indicates that utilizing 50% PG or 25% DMF as a co-solvent can induce significant in-process aggregation with certain antibody isotypes[5]. Actionable Fix: Titrate your PG concentration down to the absolute minimum required to keep the linker-payload in solution (ideally ≤10%), or switch to a solid-phase conjugation strategy (detailed below) where co-solvent effects on intermolecular interactions are neutralized.

Q3: Does the target DAR influence the aggregation propensity of this specific linker? A3: Absolutely. While the Val-Ala linker can theoretically achieve DARs up to 7.4[], pushing the reaction to maximum occupancy significantly increases the total hydrophobicity of the ADC molecule. Higher DARs are a primary driver of aggregation. Actionable Fix: If aggregation persists despite co-solvent optimization, reduce the molar equivalents of the linker-payload to target a lower average DAR (typically 2 to 4). This balances therapeutic potency with physicochemical stability.

Quantitative Data & Optimization Parameters

To establish a self-validating experimental design, cross-reference your current reaction conditions against the field-validated parameters summarized below.

ParameterSuboptimal / High-Risk RangeOptimized Target RangeMechanistic Impact on ADC
DMSO / DMF Concentration > 10% - 25% (v/v)[5]< 5% (v/v)High levels denature mAb, exposing hydrophobic core[2].
Propylene Glycol (PG) 25% - 50% (v/v)[5]≤ 10% (v/v)High PG induces in-process aggregation[5].
Target DAR 6.0 - 8.02.0 - 4.0Lower DAR minimizes total surface lipophilicity.
Linker Stoichiometry 5 - 10 molar equivalents[5]1.5 - 4.0 equivalents[6]Excess linker drives over-conjugation and precipitation.
Reaction pH Near mAb Isoelectric Point (pI)pH 5.0 - 7.0 (Away from pI)Prevents charge-neutralization-induced precipitation.

Advanced Mitigation Strategy: Solid-Phase Conjugation

When traditional solution-phase optimization fails to yield monomeric ADCs (<1% HMWS), Solid-Phase Conjugation is the definitive corrective action. By immobilizing the antibody on a solid support (e.g., Protein A resin), the physical separation of antibody molecules prevents the newly formed, highly hydrophobic ADCs from interacting with each other during the conjugation process[4].

SolidPhase Step1 1. Immobilize mAb on Resin Step2 2. Wash Unbound mAb Step1->Step2 Step3 3. On-Resin Click Reaction Step2->Step3 Step4 4. Wash Co-solvent Step3->Step4 Step5 5. Elute Monomeric ADC Step4->Step5

Step-by-step workflow for solid-phase conjugation to prevent ADC aggregation.

Detailed Step-by-Step Protocol: Solid-Phase SPAAC Conjugation

This protocol assumes the use of a DBCO- or BCN-functionalized mAb and the Azide-PEG4-Val-Ala-PAB-Payload.

Step 1: Resin Equilibration & Antibody Immobilization

  • Aliquot Protein A agarose beads into a fritted column.

  • Equilibrate the beads with 10 column volumes (CV) of Conjugation Buffer (e.g., DPBS, pH 7.2).

  • Load the DBCO-functionalized antibody solution (1-5 mg/mL) onto the resin.

  • Incubate at room temperature for 30 minutes with gentle end-over-end rotation to allow for complete binding.

  • Wash the resin with 5 CV of Conjugation Buffer to remove any unbound antibody.

Step 2: On-Resin Click Conjugation

  • Prepare the Azide-PEG4-Val-Ala-PAB-Payload stock solution in 100% anhydrous DMSO.

  • Dilute the linker-payload into the Conjugation Buffer to achieve the desired molar excess (e.g., 3-4 equivalents per mAb). Self-Validation Check: Ensure the final DMSO concentration in this conjugation solution does not exceed 5% (v/v).

  • Add the conjugation solution to the antibody-bound resin.

  • Incubate overnight at room temperature (or 4°C depending on payload stability) with gentle rotation.

Step 3: Extensive Washing & Elution

  • Drain the reaction mixture. The physical anchoring prevents the hydrophobic ADCs from aggregating during this critical phase.

  • Wash the resin extensively with 10 CV of Conjugation Buffer containing 5% DMSO to clear unreacted hydrophobic linker-payload, followed by 10 CV of standard Conjugation Buffer to remove residual organics.

  • Elute the conjugated ADC using a low-pH elution buffer (e.g., 0.1 M Glycine, pH 2.8).

  • Critical: Immediately neutralize the eluted fractions by collecting them into tubes pre-filled with 1/10th volume of 1 M Tris-HCl, pH 8.5.

  • Perform buffer exchange into the final formulation buffer (e.g., 20 mM Histidine, 8% Trehalose, pH 6.0) using tangential flow filtration (TFF) or a desalting column.

References

  • Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation - Benchchem.

  • Recent Advances in Peptide Linkers of Antibody–Drug Conjugates - ACS Publications. 3

  • Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers - Benchchem.

  • EP3165237A1 - Antibody-drug conjugate (adc) and method for forming the same - Google Patents. 2

  • Full article: Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - Taylor & Francis. 5

  • Peptide Linkers in Antibody-Drug Conjugates - BOC Sciences.

  • Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates - Ajinomoto Bio-Pharma Services Platform Technologies. 4

  • All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. 6

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azide-PEG4-Val-Ala-PAB Click Chemistry

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of the Azide-PEG4-Val-Ala-PAB linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." We will delve into the specific challenges posed by steric hindrance with this bulky linker and provide actionable solutions to optimize your conjugation reactions.

Understanding the Challenge: The Nature of Azide-PEG4-Val-Ala-PAB

The Azide-PEG4-Val-Ala-PAB linker is a sophisticated tool in the development of Antibody-Drug Conjugates (ADCs). Its multi-component structure is designed for specific functions:

  • Azide (N3): The reactive handle for the click chemistry reaction with an alkyne-modified molecule.

  • PEG4: A short polyethylene glycol spacer that enhances aqueous solubility.[1]

  • Val-Ala: A dipeptide sequence that is a substrate for lysosomal proteases like Cathepsin B, enabling selective payload release within target cells.[2][]

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that ensures the release of an unmodified payload after peptide cleavage.[4]

While each component serves a critical purpose, their combined bulk can introduce significant steric hindrance. This can obstruct the approach of the azide and alkyne reactants to the copper catalyst, thereby slowing down or even preventing the desired cycloaddition reaction.

Visualizing the Reaction and Steric Clash

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with the azide.[5] The bulky substituents on the Azide-PEG4-Val-Ala-PAB linker can sterically clash with the alkyne-containing molecule and the catalyst's ligand sphere, impeding the reaction.

cluster_0 CuAAC Catalytic Cycle cluster_1 Steric Hindrance Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Cu_II->Cu_I Reduction Alkyne R1-Alkyne Azide Azide-PEG4-Val-Ala-PAB-R2 Triazole Triazole Product Cu_Acetylide->Triazole + Azide Triazole->Cu_I Product Release Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Bulky_Linker Bulky Linker (PEG, Val-Ala, PAB) Catalyst Cu(I) Catalyst + Ligand Bulky_Linker->Catalyst Impedes Approach Alkyne_Substrate Alkyne Substrate Alkyne_Substrate->Catalyst Impedes Approach Start Low/No Yield with Azide-PEG4-Val-Ala-PAB Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Ligand, Cu Source) Check_Reagents->Optimize_Catalyst Adjust_Conditions Adjust Reaction Conditions (Temp, Solvent, Time) Optimize_Catalyst->Adjust_Conditions Analyze Monitor by LC-MS Adjust_Conditions->Analyze Analyze->Adjust_Conditions Incomplete Reaction Success Successful Conjugation Analyze->Success Reaction Complete Side_Products Side Products Observed? (e.g., Glaser Coupling) Analyze->Side_Products Side_Products->Analyze No Degas Deoxygenate Solvents & Run Under Inert Atmosphere Side_Products->Degas Yes Degas->Analyze

Sources

Troubleshooting

Technical Support Center: Stabilizing Azide-PEG4-Val-Ala-PAB Conjugates

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Azide-PEG4-Val-Ala-PAB conjugates. This guide provides in-depth technical advice, troubleshooting, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Azide-PEG4-Val-Ala-PAB conjugates. This guide provides in-depth technical advice, troubleshooting, and best practices for ensuring the stability and integrity of your conjugates during long-term storage.

Understanding Your Conjugate: A Structural Overview

The Azide-PEG4-Val-Ala-PAB molecule is a sophisticated linker system designed for bioconjugation, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its stability is governed by the individual chemical properties of its four key components. Understanding the role and potential liabilities of each part is crucial for troubleshooting and ensuring long-term viability.

  • Azide (N₃): This functional group is the linchpin for "click chemistry," enabling highly specific and stable conjugation to alkyne-modified molecules via a triazole linkage.[1][2][3] While robust, it is susceptible to reduction.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[4][5] Its hydrophilic nature is key to improving the overall biophysical properties of the final conjugate.

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as a protease-cleavable trigger. It is specifically designed to be recognized and cleaved by lysosomal enzymes like Cathepsin B, which are abundant inside target cells.[6][7] This ensures that the conjugated payload is released in a targeted manner.

  • PAB (p-Aminobenzyl Alcohol): This is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by proteases, the PAB linker undergoes a rapid, spontaneous 1,6-elimination reaction.[8][9][10][11] This cascade reaction liberates the conjugated molecule in its active, unmodified form.

Below is a diagram illustrating the modular nature of the conjugate.

G cluster_conjugate Azide-PEG4-Val-Ala-PAB Conjugate Structure Azide Azide (N₃) PEG4 PEG4 Spacer Azide->PEG4 covalent bond ValAla Val-Ala Linker PEG4->ValAla covalent bond PAB PAB Spacer ValAla->PAB amide bond Payload Attached Molecule (e.g., Drug, Probe) PAB->Payload carbamate bond

Caption: Modular components of the Azide-PEG4-Val-Ala-PAB linker system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Azide-PEG4-Val-Ala-PAB conjugates.

Q1: What is the primary cause of degradation during long-term storage? A: The most common degradation pathways are aggregation and hydrolysis. Aggregation is often driven by the hydrophobicity of the entire conjugate construct, especially if a hydrophobic payload is attached.[12][13] Hydrolysis can affect the enzymatically-cleavable Val-Ala linker or other susceptible bonds, particularly at non-neutral pH or elevated temperatures.[12][14]

Q2: At what temperature should I store my conjugate? A: For long-term storage, ultra-low temperatures of -20°C to -80°C are strongly recommended.[15][16] This minimizes molecular motion and slows down chemical degradation processes. Avoid using frost-free freezers, as their temperature cycling can damage the conjugate.[16] For short-term storage (days to weeks), 4°C is acceptable, provided the solution is sterile.[17][18]

Q3: Is the azide group stable during storage? A: The azide group itself is generally stable under recommended storage conditions (frozen, neutral pH, protected from light).[1] Its primary liability is reduction to an amine, which is not typically a concern in a purified storage buffer. The main risk of azide reduction comes from exposure to reducing agents like DTT or TCEP during processing steps before storage.[1]

Q4: Can I freeze-thaw my conjugate sample multiple times? A: It is highly discouraged. Repeated freeze-thaw cycles are a major cause of protein aggregation and can compromise the integrity of the conjugate.[16] It is best practice to aliquot the conjugate into single-use volumes before the initial freeze.

Q5: Should I store the conjugate in PBS? A: While PBS (pH 7.4) is a common buffer, its buffering capacity can be poor at freezing temperatures. For frozen storage, consider using a buffer with a better freezing profile, such as a histidine or citrate-based buffer. Furthermore, specialized ADC stabilizing buffers are commercially available and are formulated to prevent aggregation and precipitation during freezing and long-term storage.[13]

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the long-term storage of your conjugate.

Troubleshooting cluster_activity Cause Analysis: Loss of Activity cluster_aggregation Cause Analysis: Aggregation cluster_degradation Cause Analysis: Degradation Products Start Problem Observed After Storage LossOfActivity Loss of Biological Activity or Conjugation Efficiency Start->LossOfActivity Precipitate Visible Precipitate or Cloudiness (Aggregation) Start->Precipitate Degradation Unexpected Peaks in LC-MS / HPLC Start->Degradation AzideReduction Azide (N₃) Reduction? (Test with click reaction) LossOfActivity->AzideReduction LinkerCleavage Premature Linker Cleavage? (Analyze by LC-MS for free payload) LossOfActivity->LinkerCleavage ProteinDenaturation Denaturation of Antibody/Protein? (Check with SEC-HPLC, CD) LossOfActivity->ProteinDenaturation FreezeThaw Repeated Freeze-Thaw Cycles? Precipitate->FreezeThaw BufferIssue Suboptimal Buffer/pH? Precipitate->BufferIssue HighConcentration Concentration Too High? Precipitate->HighConcentration Hydrolysis Linker Hydrolysis? (Check for fragments by MS) Degradation->Hydrolysis Oxidation Oxidation? (Check for +16 Da mass shifts) Degradation->Oxidation

Caption: Troubleshooting workflow for stability issues in stored conjugates.

Issue 1: Loss of Azide Reactivity for Click Chemistry
  • Symptom: Your conjugate shows poor or no efficiency in a subsequent azide-alkyne cycloaddition (click) reaction.

  • Potential Cause: The azide group has been reduced to a primary amine. This is most often caused by accidental exposure to reducing agents (e.g., DTT, TCEP) during a purification or processing step prior to storage.[1]

  • Verification: Use mass spectrometry to check for a mass decrease corresponding to the N₃ → NH₂ conversion (-26 Da).

  • Solution & Prevention:

    • Strict Segregation: Ensure that all labware and buffers used for the azide-containing conjugate are completely free of reducing agents.

    • Purification: If reduction is suspected before storage, repurify the conjugate using size exclusion chromatography (SEC) or dialysis to remove contaminants.

    • Process Review: Audit your entire workflow to identify any step where reducing agents might be inadvertently introduced.

Issue 2: Increased Aggregation or Visible Precipitation
  • Symptom: The conjugate solution appears cloudy, or a pellet is observed after thawing. SEC-HPLC analysis shows an increase in high molecular weight species.

  • Potential Cause 1: Freeze-Thaw Cycles: The physical stress of ice crystal formation and thawing promotes protein aggregation.[16]

  • Potential Cause 2: Suboptimal Buffer: The storage buffer may not be suitable for cryopreservation. A significant pH shift can occur upon freezing certain buffers (like phosphate), leading to protein denaturation and aggregation.[13]

  • Potential Cause 3: High Hydrophobicity: ADCs and other complex bioconjugates are prone to aggregation, a tendency that increases with higher drug-to-antibody ratios (DAR) and more hydrophobic linkers/payloads.[12][13]

  • Solution & Prevention:

    • Aliquot: Always store the conjugate in single-use aliquots to avoid freeze-thaw cycles.

    • Buffer Optimization: Switch to a cryo-stable buffer (e.g., 20 mM Histidine, pH 6.0). Consider using a specialized ADC stabilizing buffer which contains excipients to minimize aggregation.[13]

    • Add Cryoprotectant: Supplement the storage buffer with a cryoprotectant like 5-10% glycerol or low-molecular-weight PEG.[17][19][20] These agents reduce the formation of damaging ice crystals.

    • Lyophilization: For maximum long-term stability, consider lyophilizing (freeze-drying) the conjugate in a suitable formulation buffer. Lyophilized products are often stable for years.[13][16][18]

Issue 3: Evidence of Linker Cleavage or Fragmentation
  • Symptom: Analytical methods like RP-HPLC or LC-MS show the presence of free payload or other conjugate fragments.[21][22]

  • Potential Cause 1: pH Instability: The Val-Ala-PAB linker system, while designed for enzymatic cleavage, can undergo slow hydrolysis at acidic or alkaline pH. The stability is generally greatest around pH 6.0-7.4.[12][23]

  • Potential Cause 2: Premature Enzymatic Cleavage: If the conjugate was stored in a non-purified state (e.g., in serum-containing media), residual proteases could cause cleavage even at low temperatures, albeit very slowly. Some studies have noted that linkers like Val-Cit can be susceptible to premature cleavage by proteases found in plasma.[24][25]

  • Solution & Prevention:

    • Control pH: Ensure the storage buffer is set to a stable pH, typically between 6.0 and 7.0.

    • High Purity: Always store the conjugate in a highly purified state, free from contaminating proteases or other enzymes.

    • Temperature Control: Strict adherence to low-temperature storage (-80°C is ideal) is the most effective way to minimize chemical hydrolysis. A ten-fold increase in the rate of disassembly of a self-immolative linker was observed when increasing the temperature from 20°C to 45°C.[12]

Best Practices for Long-Term Storage

Adhering to a robust storage protocol is the most effective strategy for preserving the integrity of your Azide-PEG4-Val-Ala-PAB conjugates.

Recommended Storage Conditions
ParameterShort-Term (≤ 1 month)Long-Term (≥ 1 month)Rationale
Temperature 2-8°C-80°C (Recommended) or -20°CMinimizes chemical degradation and molecular motion. Avoids damaging freeze-thaw cycles of frost-free units.[15][16][18]
Formulation Sterile, buffered solutionAqueous solution with cryoprotectant OR Lyophilized powder Cryoprotectants prevent ice crystal damage. Lyophilization removes water, the primary medium for hydrolysis.[13][16][17]
Buffer System PBS, pH 7.4Histidine or Citrate buffer, pH 6.0-6.5These buffers are more stable during freezing. Specialized ADC stabilizing buffers are optimal.[13]
Additives (Optional) 0.02% Sodium Azide5-10% Glycerol or low-MW PEGGlycerol acts as a cryoprotectant. Do not add sodium azide if the conjugate is for in-vivo use.[17][19]
Container Sterile, low-protein-binding polypropylene tubesSterile, low-protein-binding cryovialsMinimizes surface adsorption and contamination.
Light Protect from lightProtect from lightEspecially critical if the conjugate or attached payload is light-sensitive.[16][18]
Handling Aliquot into single-use volumes before first freeze CRITICAL: Prevents all issues associated with repeated freeze-thaw cycles.[16]
Experimental Protocol: Aliquoting and Freezing for Long-Term Storage

This protocol outlines the steps for preparing your purified conjugate for optimal long-term stability.

  • Buffer Exchange (If Necessary):

    • If your conjugate is in a phosphate-based buffer, exchange it into a cryo-stable buffer (e.g., 20 mM L-Histidine, 150 mM NaCl, pH 6.5).

    • This can be done using a desalting column (for larger volumes) or by dialysis.

  • Add Cryoprotectant:

    • To the final conjugate solution, add sterile, analytical-grade glycerol to a final concentration of 10% (v/v).

    • Mix gently but thoroughly by pipetting up and down slowly. Avoid vortexing to prevent shear stress.

  • Determine Aliquot Volume:

    • Calculate the volume needed for a typical single experiment. This will be your aliquot volume. Aim for volumes between 20 µL and 200 µL to ensure rapid and uniform freezing.

  • Dispense Aliquots:

    • Carefully dispense the calculated volume into pre-chilled, sterile, low-protein-binding cryovials.

  • Flash Freezing:

    • Snap-freeze the aliquots by placing them in a dry ice/ethanol bath or in the vapor phase of liquid nitrogen before transferring them to the -80°C freezer. Rapid freezing minimizes the formation of large, damaging ice crystals.

  • Inventory and Storage:

    • Clearly label each vial with the conjugate name, concentration, and date.

    • Place the vials in a designated, organized freezer box within a -80°C freezer. Record the location in your lab notebook.

References
  • Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. (n.d.). Dialnet. Retrieved March 25, 2026, from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Veranova. Retrieved March 25, 2026, from [Link]

  • Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Crown Bioscience. Retrieved March 25, 2026, from [Link]

  • How to store the conjugated antibody? (2018, March 16). NovoPro Bioscience Inc. Retrieved March 25, 2026, from [Link]

  • Transport & Storage of Antibody Drug Conjugates (ADCs). (2023, May 9). Single Use Support. Retrieved March 25, 2026, from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. Retrieved March 25, 2026, from [Link]

  • ADC stability in plasma and serum via mass spectrometry. (n.d.). Sterling Pharma Solutions. Retrieved March 25, 2026, from [Link]

  • How to Ensure Antibody Stability During Long-Term Storage. (2025, August 28). ProBioGen. Retrieved March 25, 2026, from [Link]

  • Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. (2019, April 29). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. (2015, November 18). PubMed. Retrieved March 25, 2026, from [Link]

  • Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. (n.d.). CellMosaic. Retrieved March 25, 2026, from [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2022, May 31). Bentham Science. Retrieved March 25, 2026, from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC. Retrieved March 25, 2026, from [Link]

  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification. (2022, March 24). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Low-Molecular-Weight PEGs for Cryopreservation of Stem Cell Spheroids. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry. (2015, September 1). ResearchGate. Retrieved March 25, 2026, from [Link]

  • PEGylation gives rise to significant cryoprotection from freeze-thaw... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. (2017, December 29). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Testing various combinations of cryoprotective agents for human skin cryopreservation by vitrification method. (2024, December 22). bioRxiv. Retrieved March 25, 2026, from [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025, September 22). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. (2021, December 22). Books.
  • The Chemistry Behind ADCs. (2021, May 7). MDPI. Retrieved March 25, 2026, from [Link]

  • 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). (n.d.). Sciclix. Retrieved March 25, 2026, from [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021, June 20). PMC. Retrieved March 25, 2026, from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (n.d.). PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Electron Paramagnetic Resonance (EPR) and Antifreeze Activity Study of Polyethylene Glycol Chemically Attached (PEGylated) Antifreeze Proteins. (n.d.). ProQuest. Retrieved March 25, 2026, from [Link]

  • Cryoprotectants – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. (2018, January 25). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024, October 15). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Cleavable linkers in antibody–drug conjugates. (2019, August 21). David Spring's group - University of Cambridge. Retrieved March 25, 2026, from [Link]

  • CL845-PAB-Ala-Val-PEG4-Azide|CAS. (n.d.). DC Chemicals. Retrieved March 25, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis of Azide-PEG4-Val-Ala-PAB and Azide-PEG4-Val-Cit-PAB Linkers in Antibody-Drug Conjugate Development

For researchers, scientists, and drug development professionals navigating the nuanced landscape of antibody-drug conjugate (ADC) design, the choice of a cleavable linker is a critical decision point that profoundly infl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of antibody-drug conjugate (ADC) design, the choice of a cleavable linker is a critical decision point that profoundly influences therapeutic index. The linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved within the target tumor cell to unleash the cytotoxic agent. This guide provides an in-depth, objective comparison of two prominent dipeptide-based linker systems: Azide-PEG4-Val-Ala-PAB and Azide-PEG4-Val-Cit-PAB. By examining their stability profiles, cleavage mechanisms, and physicochemical properties, supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions for rational ADC design.

The core structure of both linkers features a dipeptide sequence (Valine-Alanine or Valine-Citrulline) designed for enzymatic recognition, a self-immolative para-aminobenzyl carbamate (PABC) spacer, and a PEG4 (polyethylene glycol) moiety to enhance hydrophilicity. The terminal azide group provides a versatile handle for conjugation to antibodies via click chemistry. While both linkers operate on a similar principle of protease-mediated cleavage, their subtle structural differences lead to significant performance variations.

Mechanism of Action: Cathepsin B-Mediated Payload Release

Both Val-Ala and Val-Cit dipeptides are designed as substrates for lysosomal proteases, primarily Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1] Upon ADC internalization and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the cleavage of the amide bond between the dipeptide and the PABC spacer.[2][3] This enzymatic cleavage is the initiating event in a self-immolative cascade. The PABC spacer then spontaneously undergoes a 1,6-elimination reaction, releasing the unmodified active payload, carbon dioxide, and p-azaquinone methide.[4][5] This targeted release mechanism is fundamental to minimizing systemic toxicity and maximizing on-target efficacy.

PABC_Self_Immolation ADC ADC-Linker-PABC-Payload Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome (pH 4.5-5.5) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Dipeptide Lysosome->Cleavage Enzymatic Action Unstable_Intermediate Unstable PABC Intermediate Cleavage->Unstable_Intermediate Release Active Payload Released Unstable_Intermediate->Release 1,6-Elimination Byproducts CO2 + p-Azaquinone Methide Unstable_Intermediate->Byproducts Self-Immolation

Caption: General mechanism of protease-cleavable ADC payload release.

Comparative Performance Characteristics

The primary distinctions between Val-Ala and Val-Cit linkers lie in their hydrophobicity and their stability profiles in different biological matrices, particularly plasma from various species.

A critical challenge in ADC development, especially when dealing with hydrophobic payloads or aiming for high drug-to-antibody ratios (DAR), is the propensity for aggregation.[1][6] The Val-Ala dipeptide is inherently less hydrophobic than Val-Cit.[1][4] This property can be a significant advantage, as it reduces the overall hydrophobicity of the linker-payload system, thereby mitigating the risk of aggregation and precipitation during manufacturing and storage.[4] Studies have demonstrated that Val-Ala linkers can enable the successful formulation of ADCs with high DARs (up to 7.4) with minimal aggregation (<10%), which can be challenging to achieve with Val-Cit linkers, particularly with lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers.[4]

PropertyAzide-PEG4-Val-Ala-PABAzide-PEG4-Val-Cit-PABReference(s)
Relative Hydrophobicity LowerHigher[1][4]
Aggregation Propensity (High DAR) Less prone to aggregationMore prone to aggregation[4][6]
Payload Compatibility Often preferred for hydrophobic payloads (e.g., PBDs)Widely used with various payloads (e.g., MMAE)[1][4]

Table 1. Comparison of Physicochemical Properties.

The stability of the linker in systemic circulation is paramount for a successful ADC.[7] Premature payload release leads to off-target toxicity and a diminished therapeutic window.[8]

  • Human Plasma Stability: Both Val-Ala and Val-Cit linkers generally exhibit high stability in human plasma, which is a crucial requirement for clinical translation.[1] However, a noteworthy consideration for the Val-Cit linker is its susceptibility to cleavage by human neutrophil elastase, an enzyme that can be found in circulation.[1][6] This off-target cleavage could potentially contribute to specific toxicities, such as neutropenia, observed with some Val-Cit-containing ADCs.[6][8]

  • Mouse Plasma Instability: A significant divergence between the two linkers appears in preclinical mouse models. The Val-Cit linker is notoriously unstable in mouse plasma due to its cleavage by a specific carboxylesterase, Ces1c.[6][9][10] This premature payload release in mice can complicate the interpretation of efficacy and safety studies, making it difficult to predict human pharmacokinetics.[9][11] While Val-Ala may offer a slight stability advantage in mouse models, it is not entirely immune to this issue.[1] To address this species-specific instability, researchers have developed modified linkers, such as incorporating a glutamic acid residue (e.g., Glu-Val-Cit), which enhances stability in mouse plasma without compromising cleavage by lysosomal cathepsins.[6][11]

MatrixAzide-PEG4-Val-Ala-PAB StabilityAzide-PEG4-Val-Cit-PAB StabilityKey ConsiderationsReference(s)
Human Plasma Generally HighGenerally HighVal-Cit can be cleaved by neutrophil elastase.[1][12]
Mouse Plasma More stable than Val-Cit in some studiesProne to premature cleavage by Ces1cComplicates preclinical evaluation.[1][9][10]

Table 2. Comparative Plasma Stability.

Both dipeptides are efficiently cleaved by Cathepsin B.[4][13] While some reports indicate similar cleavage kinetics, others suggest that Val-Ala may be cleaved at a slightly reduced rate compared to Val-Cit in certain in vitro assays.[1] However, in cellular contexts, both linkers have been shown to facilitate potent cytotoxic activity, indicating that the cleavage rates are sufficient for effective payload release inside the target cell.[4][][15]

Experimental Protocols

To aid researchers in their comparative evaluations, detailed methodologies for key stability and cleavage assays are provided below.

This protocol outlines a general procedure to assess the stability of an ADC in plasma.[7][16]

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Start Prepare ADC Stock (e.g., in PBS) Incubate Incubate ADC in Plasma at 37°C (e.g., 1 mg/mL) Start->Incubate Plasma Thaw Human or Mouse Plasma Plasma->Incubate Timepoints Collect Aliquots at Various Time Points (0, 6, 24, 48, 72h...) Incubate->Timepoints Quench Quench Reaction (e.g., place on ice) Timepoints->Quench Separate Separate ADC from Plasma (e.g., Immuno-affinity Capture) Quench->Separate Analyze Analyze Supernatant (Free Payload) and Captured ADC (DAR) Separate->Analyze LCMS LC-MS Analyze->LCMS ELISA ELISA Analyze->ELISA

Caption: Workflow for an in vitro ADC plasma stability assay.

Methodology:

  • Preparation: Prepare ADC stock solutions in a suitable buffer (e.g., PBS). Thaw frozen plasma (human, mouse, or other species) at 37°C.[16]

  • Incubation: Dilute the ADC into the plasma to a final concentration (e.g., 0.1-1.0 mg/mL) and incubate at 37°C.[16][17]

  • Time Course Analysis: At predetermined time points (e.g., 0, 6, 24, 48, 72, 96 hours), collect aliquots of the incubation mixture.[16]

  • Sample Processing: Immediately quench the enzymatic activity by placing the aliquot on ice. Separate the ADC from plasma proteins using an appropriate method, such as immuno-affinity capture with Protein A/G magnetic beads.[16][18]

  • Analysis:

    • Free Payload Quantification: Analyze the supernatant (plasma fraction) using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of prematurely released payload.[16]

    • DAR Measurement: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss. This can be measured by techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis of the intact or reduced ADC.[16]

  • Data Interpretation: A stable ADC will exhibit minimal payload release into the supernatant and a negligible decrease in DAR over the incubation period.[16]

This in vitro assay measures the rate of linker cleavage by the target lysosomal protease.[13]

Methodology:

  • Reaction Setup: Prepare a reaction buffer optimized for Cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).[13]

  • Incubation: Add the ADC to the reaction buffer at a specified final concentration (e.g., 100 µg/mL).[13]

  • Reaction Initiation: Initiate the cleavage reaction by adding activated human Cathepsin B (e.g., 1 µM final concentration). Incubate the mixture at 37°C.[13]

  • Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction by adding a quenching solution (e.g., a protease inhibitor or an acidic organic solvent).[1][13]

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

  • Data Interpretation: Plot the concentration of released payload versus time to determine the initial rate of cleavage for each linker.

Conclusion and Recommendations

The choice between Azide-PEG4-Val-Ala-PAB and Azide-PEG4-Val-Cit-PAB is a strategic decision contingent on the specific goals of the ADC program.

Azide-PEG4-Val-Ala-PAB is a compelling choice when:

  • Working with highly hydrophobic payloads where aggregation is a primary concern.[1]

  • Developing ADCs with high target DARs is necessary for efficacy.[4]

  • Preclinical development heavily relies on mouse models, as it may offer a more translatable stability profile compared to Val-Cit.[1]

Azide-PEG4-Val-Cit-PAB remains a robust and validated option when:

  • Leveraging the extensive clinical and regulatory experience of the Val-Cit linker is a priority.[4][13]

  • The payload is sufficiently hydrophilic, and aggregation at the desired DAR is not a significant issue.

  • Potential off-target cleavage by neutrophil elastase has been assessed and is not considered a prohibitive risk for the intended indication.

Ultimately, the optimal linker selection cannot be determined by theoretical properties alone. Empirical testing of both linker types with the specific antibody and payload of interest is crucial. Comparative stability, efficacy, and toxicity studies will provide the definitive data needed to select the ideal linker that maximizes the therapeutic potential and safety profile of the final ADC candidate.

References

  • Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. Creative-biolabs.com. Retrieved from [Link]

  • Anami, Y., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Central Science. Retrieved from [Link]

  • Poudel, Y. B., et al. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Retrieved from [Link]

  • Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules. Retrieved from [Link]

  • Staben, L. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]

  • Liao, C., et al. (2018). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Protein & Cell. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Creative-biolabs.com. Retrieved from [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. AACR Journals. Retrieved from [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. ResearchGate. Retrieved from [Link]

  • Takahashi, K., et al. (n.d.). Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. ChemRxiv. Retrieved from [Link]

  • Leiske, D., et al. (2019). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. Retrieved from [Link]

  • Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. National Institutes of Health. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery. Iphasebio.com. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative-biolabs.com. Retrieved from [Link]

  • SCIEX. (2022, March 28). Measurement of ADC stability in plasma via released payload quantitation. Sciex.com. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 4). Stability of ADCs in sub-cellular fractions. Sterlingpharmasolutions.com. Retrieved from [Link]

  • Anami, Y., et al. (2018). Fig. 3 Plasma stability and in vitro cytotoxicity. ResearchGate. Retrieved from [Link]

  • Marculescu, C., et al. (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. RSC Advances. Retrieved from [Link]

  • Leiske, D., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Taylor & Francis Online. Retrieved from [Link]

  • Singh, R., et al. (2019). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Bioconjugate Chemistry. Retrieved from [Link]

  • Yang, L., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • MedChemExpress. (n.d.). Azido-PEG(4)-Val-Cit-PAB-PNP. Medchemexpress.jp. Retrieved from [Link]

  • PubChem. (n.d.). Azide-PEG4-Val-Ala-PAB-MMAE. PubChem. Retrieved from [Link]

  • Anami, Y. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Research. Retrieved from [Link]

Sources

Comparative

Next-Generation ADC Characterization: Mass Spectrometry Validation of Azide-PEG4-Val-Ala-PAB Conjugates

Antibody-Drug Conjugates (ADCs) rely on a delicate physicochemical balance: they must remain inert in systemic circulation yet rapidly release their cytotoxic payload upon entering the tumor microenvironment. In my exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Antibody-Drug Conjugates (ADCs) rely on a delicate physicochemical balance: they must remain inert in systemic circulation yet rapidly release their cytotoxic payload upon entering the tumor microenvironment. In my experience as a Senior Application Scientist, optimizing the linker-payload chemistry is often the most critical bottleneck in ADC development. One of the most robust and analytically favorable modules currently utilized in the field is the Azide-PEG4-Val-Ala-PAB linker-payload architecture.

This guide provides an objective, data-driven comparison of the Azide-PEG4-Val-Ala-PAB construct against traditional legacy alternatives (such as Maleimide-PEG4-Val-Cit-PAB). Furthermore, it establishes a self-validating mass spectrometry (MS) framework for characterizing these ADCs, detailing the causality behind our analytical choices—from intact mass profiling to middle-down subunit analysis.

The Mechanistic Advantage: Why Azide-PEG4-Val-Ala-PAB?

To understand the superior performance of this construct, we must deconstruct its three functional domains and compare them against industry standards:

  • The Conjugation Handle (Azide vs. Maleimide): Traditional maleimide-thiol conjugations are fundamentally flawed in vivo; they undergo retro-Michael deconjugation in systemic circulation, transferring the toxic payload to free thiols on serum albumin. The Azide handle, utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-modified antibodies, forms an irreversible triazole linkage. This eliminates premature payload shedding, directly improving the therapeutic index.

  • The Dipeptide Core (Val-Ala vs. Val-Cit): While Valine-Citrulline (Val-Cit) is the historical standard for Cathepsin B cleavage, its high hydrophobicity drives severe ADC aggregation, particularly at high Drug-to-Antibody Ratios (DAR > 4). Valine-Alanine (Val-Ala) significantly reduces hydrophobicity, enabling DARs up to 7.4 with limited aggregation (<10%) 1. Both linkers exhibit comparable, highly efficient cleavage in lysosomal extracts 2.

  • The Spacer (PEG4 & PAB): The PEG4 moiety enhances the overall aqueous solubility of the payload. Upon lysosomal cleavage of the Val-Ala dipeptide, the p-aminobenzyl alcohol (PAB) spacer undergoes rapid 1,6-elimination (self-immolation), releasing the free, unmodified payload to engage its intracellular target 3.

Pathway A Intact ADC (Stable in Circulation) B Internalization (Endosome) A->B C Lysosomal Trafficking (Cathepsin B rich) B->C D Val-Ala Cleavage (Proteolysis) C->D E PAB Self-Immolation (1,6-Elimination) D->E F Free Payload (Target Engagement) E->F

Intracellular payload release pathway of Val-Ala-PAB ADCs via Cathepsin B and self-immolation.

Mass Spectrometry Validation Strategy

Validating click-conjugated, Val-Ala-based ADCs requires orthogonal mass spectrometry workflows to ensure both global and site-specific structural integrity.

  • Intact Mass Analysis: We utilize PNGase F to enzymatically remove N-glycans. Because antibody glycosylation introduces mass heterogeneity (~162 Da per hexose) that overlaps with payload masses, deglycosylation collapses the spectra, allowing for precise calculation of the global average DAR.

  • Middle-Down Analysis: Intact MS suffers from poor ionization efficiency for highly conjugated, hydrophobic species. By utilizing IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes), we cleave the antibody strictly below the hinge region. Subsequent disulfide reduction yields three ~25 kDa subunits: Light Chain (LC), Fd, and Fc/2. This middle-down approach drastically improves mass resolution, allowing us to pinpoint conjugation sites and calculate subunit-specific DAR without the signal suppression seen in 150 kDa intact ADCs 4.

MS_Workflow Sample Azide-PEG4-Val-Ala-PAB ADC Intact Intact Mass Workflow (PNGase F Deglycosylation) Sample->Intact Middle Middle-Down Workflow (IdeS Digestion + DTT Reduction) Sample->Middle LCMS1 RPLC-HRMS Analysis Intact->LCMS1 LCMS2 RPLC-HRMS Analysis Middle->LCMS2 Data1 Global Average DAR & Intact Mass Profile LCMS1->Data1 Data2 Subunit DAR (Fc/2, Fd, LC) & Conjugation Site Localization LCMS2->Data2

Comparative MS workflows for intact average DAR and middle-down subunit characterization.

Comparative Experimental Data

The following table synthesizes quantitative performance metrics comparing the next-generation Azide/Val-Ala architecture against the legacy Maleimide/Val-Cit standard.

AttributeAzide-PEG4-Val-Ala-PAB (Next-Gen)Maleimide-PEG4-Val-Cit-PAB (Legacy)Analytical Method / Causality
Conjugation Stability (14d Plasma) > 98% Intact~ 60-70% IntactLC-MS: Triazole linkage prevents the thiol exchange seen in maleimides.
Aggregation at High DAR (DAR 8) < 10%> 30% (Precipitation)SEC-HPLC: Val-Ala is significantly less hydrophobic, preventing aggregation.
Cathepsin B Cleavage Rate Highly Efficient (T1/2 < 1h)Highly Efficient (T1/2 < 1h)In vitro Assay: Both dipeptides serve as optimal lysosomal substrates.
Subunit Resolution (MS) Excellent (Uniform ionization)Poor at DAR > 4 (Signal suppression)Middle-Down LC-MS: PEG4 and Val-Ala preserve ionization efficiency.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Do not omit the validation checkpoints, as they confirm the physical causality of the assay.

Protocol 1: Intact Mass Spectrometry for Global DAR

Objective: Determine the global average DAR and confirm the absence of unconjugated payload.

  • Deglycosylation: Incubate 50 µg of the ADC with 2 µL of PNGase F (500,000 U/mL) in 50 mM Tris-HCl (pH 7.5) at 37°C for 2 hours. Causality: Removing N-glycans collapses mass heterogeneity, ensuring that mass shifts are exclusively due to payload conjugation.

  • Desalting: Pass the sample through a 10 kDa MWCO spin filter to remove the cleaved glycans and buffer salts.

  • LC-MS Analysis: Inject 2 µg onto a PLRP-S column (1000 Å, 8 µm) coupled to a High-Resolution Q-TOF mass spectrometer. Run a gradient of 20-60% Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the area under the curve (AUC) for each DAR species (DAR0 to DAR8).

  • Self-Validation Checkpoint: Inject a NIST mAb standard prior to the ADC sample. Verify that mass accuracy is <10 ppm and ensure PNGase F digestion achieved >99% completion (indicated by the absolute absence of +162 Da glycoform peaks).

Protocol 2: Middle-Down LC-MS Analysis via IdeS Digestion

Objective: Map conjugation sites and determine subunit-specific DAR.

  • IdeS Cleavage: Incubate 50 µg of the ADC with 1 unit of IdeS enzyme per µg of antibody at 37°C for 30 minutes. Causality: IdeS specifically cleaves the ...ELLGGP... sequence below the hinge, separating the F(ab')2 from the Fc region.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 20 mM and incubate at 37°C for 30 minutes. Causality: Reduction breaks the interchain disulfides, yielding LC, Fd, and Fc/2 fragments (~25 kDa each), which are optimal for high-resolution TOF analysis.

  • LC-MS Analysis: Inject the reduced fragments onto a C4 column (300 Å, 1.7 µm) using a shallow gradient (30-45% Acetonitrile) to resolve the conjugated subunits.

  • Self-Validation Checkpoint: Monitor the IdeS digestion efficiency by checking the Total Ion Chromatogram (TIC) for the complete disappearance of the 150 kDa intact mass peak. The presence of strictly ~25 kDa fragments confirms complete enzymatic cleavage and reduction.

Protocol 3: Plasma Stability Assessment (LC-MS)

Objective: Quantify the stability of the Azide-PEG4 linkage against premature deconjugation 5.

  • Incubation: Spike the ADC into human plasma at a final concentration of 1 mg/mL. Incubate at 37°C.

  • Time-Course Sampling: Withdraw aliquots at 0, 1, 3, 7, and 14 days.

  • Affinity Capture: Extract the ADC using biotinylated anti-human IgG capture beads. Causality: Direct injection of plasma causes severe ion suppression. Affinity capture selectively enriches the ADC from the plasma matrix prior to LC-MS.

  • Analysis: Elute with 0.1% Formic Acid and analyze via Protocol 1 to measure changes in the global DAR over time.

  • Self-Validation Checkpoint: Include a non-cleavable ADC (e.g., Trastuzumab emtansine) as a negative control. This ensures that any observed free payload in the test sample is due to specific linker instability and not artifactual in-source fragmentation during the MS analysis.

References

  • An Introduction to Linkers in Antibody-Drug Conjug
  • Val-Cit vs.
  • Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions
  • Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissoci
  • Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development - Benchchem

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Azide-PEG4-Val-Ala-PAB

This document provides essential safety protocols and operational guidance for the handling and disposal of Azide-PEG4-Val-Ala-PAB, a specialized linker used in the development of Antibody-Drug Conjugates (ADCs). Given i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Azide-PEG4-Val-Ala-PAB, a specialized linker used in the development of Antibody-Drug Conjugates (ADCs). Given its composite structure, this molecule presents a dual-hazard profile: the inherent toxicity and potential explosivity of the azide group, combined with the potent cytotoxic nature of its intended application. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

Azide-PEG4-Val-Ala-PAB is not a simple laboratory reagent; it is a highly specialized molecule designed for bioconjugation and targeted drug delivery. A thorough risk assessment must acknowledge the distinct hazards contributed by its constituent parts.

  • Azide Moiety (N₃): Organic azides are high-energy molecules. While higher molecular weight azides are generally less shock-sensitive than their smaller counterparts, they are still classified as potentially explosive and must be handled with care to avoid heat, shock, or friction.[1][2] The primary risk associated with the azide group is its acute toxicity, which is comparable to that of cyanide, acting as a potent inhibitor of cytochrome oxidase.[3][4] Furthermore, azides can react with heavy metals (e.g., lead, copper, silver) to form dangerously explosive heavy metal azides. This is a critical consideration for both storage and disposal, especially concerning plumbing.[4][5]

  • Val-Ala-PAB Linker: This component is a protease-cleavable linker, specifically designed to be severed by lysosomal enzymes like Cathepsin B, which are prevalent inside cancer cells.[6][7] Its purpose is to release a cytotoxic payload in a targeted manner. Therefore, the entire linker molecule should be handled as a cytotoxic compound, capable of causing significant cellular damage upon exposure.[8][9]

  • Polyethylene Glycol (PEG) Spacer: The PEG4 component enhances the aqueous solubility of the molecule.[10][11] While PEG itself is generally considered to have low toxicity, its presence does not mitigate the other hazards of the molecule.[11][12]

A summary of the primary hazards is presented below.

Hazard ClassDescriptionPrimary Routes of ExposureKey Precautions
Acute Toxicity The azide group is highly toxic if inhaled, ingested, or absorbed through the skin.[3][13]Inhalation, Skin Absorption, IngestionUse in a certified chemical fume hood. Wear appropriate gloves and lab coat. Avoid generating dust or aerosols.
Explosive Potential Organic azides can decompose explosively when subjected to heat, shock, or friction.[1][2] Reaction with certain metals can form highly shock-sensitive salts.[4][5]N/AStore away from heat and light. Use non-metal spatulas. Avoid ground-glass joints. Do not dispose of down drains.
Cytotoxicity As a linker for ADCs, the molecule is designed to be part of a cell-killing apparatus and should be treated as a cytotoxic agent.[8][14]Skin Absorption, InhalationWear chemotherapy-rated gloves and a disposable gown. Follow strict protocols to prevent contamination.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to protect against the dual chemical and cytotoxic hazards. Standard laboratory PPE is insufficient.

PPE ItemSpecificationRationale for Use
Hand Protection Double Gloving: Inner and outer gloves should be powder-free nitrile, tested against chemotherapy drugs (ASTM D6978).[15][16]The outer glove provides the primary barrier against chemical splashes and cytotoxic contamination. The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile offers good resistance to a broad range of chemicals.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[15]Protects against splashes of the compound in solution and from any potential energetic decomposition events. A face shield is preferred when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs.[8][15][16]Prevents skin contact and contamination of personal clothing. The gown should be made of a low-permeability fabric. It must be removed before leaving the designated work area.
Respiratory Protection A NIOSH-approved N95 or higher respirator may be required.[8][15][16]Required if there is a risk of generating aerosols or airborne particulates, such as when handling the powder outside of a containment device. Use should be part of a formal respiratory protection program.
Shoe Covers Disposable, slip-resistant shoe covers.[8]Used when handling larger quantities or in the event of a spill to prevent the spread of contamination outside the work area.

Engineering Controls and Designated Work Areas

PPE is the final layer of protection. Primary containment and facility design are the most critical safety measures.

  • Chemical Fume Hood: All work, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to protect against inhalation of toxic vapors or particulates.[2][5][13]

  • Designated Area: All handling of Azide-PEG4-Val-Ala-PAB should occur in a designated and clearly marked area to prevent cross-contamination. This area should be restricted to authorized personnel.

  • Blast Shield: For manipulations involving more than a few milligrams of the solid compound, the use of a portable blast shield inside the fume hood is strongly recommended as a precaution against potential energetic decomposition.[2][5]

Operational Plan: Safe Handling Protocol

The following workflow must be followed for all routine handling of Azide-PEG4-Val-Ala-PAB.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Spatula, Vials, Solvents) prep1->prep2 prep3 Don Full PPE (Double Gloves, Gown, Goggles) prep2->prep3 handle1 Equilibrate Compound to Room Temperature prep3->handle1 handle2 Weigh Solid Using Non-Metallic Spatula handle1->handle2 handle3 Reconstitute with Appropriate Solvent handle2->handle3 handle4 Securely Cap and Label Solution handle3->handle4 clean1 Wipe Down Surfaces with Deactivating Agent handle4->clean1 clean2 Segregate All Waste into 'Azide/Cytotoxic' Container clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 caption Fig 1. Standard workflow for handling Azide-PEG4-Val-Ala-PAB.

Caption: Fig 1. Standard workflow for handling Azide-PEG4-Val-Ala-PAB.

Step-by-Step Methodology:

  • Preparation: Before handling, ensure the chemical fume hood is operational and certified. Assemble all necessary equipment, including non-metallic spatulas (plastic or ceramic), vials, and solvents.[1] Don all required PPE as specified in the table above.

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Carefully weigh the desired amount of the compound. Avoid any actions that could create dust or generate static electricity. Add solvent slowly to dissolve the compound.

  • Storage: Store the compound at the recommended temperature (typically -20°C), away from heat, light, and incompatible materials like acids and heavy metals.[5][13]

  • Cleanup: Decontaminate all surfaces after use. A solution of dilute sodium nitrite and then dilute acid can be used to deactivate residual azide, but this procedure itself generates hazardous gas and must be done with extreme care inside the hood.[5] Alternatively, use a suitable laboratory cleaning agent followed by 70% ethanol.

  • Waste Disposal: All contaminated solid waste (gloves, wipes, vials) must be placed in a clearly labeled, sealed container designated for "Azide and Cytotoxic Waste."[2][17]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical. A cytotoxic drug spill kit must be readily available.[8]

G cluster_contain Containment & Cleanup spill Spill Occurs alert Alert Personnel Isolate Area spill->alert ppe Don Emergency PPE (Respirator, Gown, Double Gloves) alert->ppe absorb Cover with Absorbent Pads (Work from outside in) ppe->absorb decon Clean Area with Deactivating Agent or Surfactant, then 70% Ethanol absorb->decon collect Collect All Materials into Waste Bag decon->collect dispose Place Sealed Bag in Azide/Cytotoxic Waste Bin collect->dispose report Report Incident to EHS dispose->report caption Fig 2. General spill response protocol.

Caption: Fig 2. General spill response protocol.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][17]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[17]

  • Don PPE: Wear all recommended PPE, including a respirator if the spill involves powder.[8]

  • Contain: For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently wet the powder with a damp absorbent pad to prevent it from becoming airborne before covering.[8]

  • Clean: Working from the outside in, carefully clean the spill area. Place all contaminated materials into the designated waste bag from the spill kit.

  • Decontaminate: Clean the area with a suitable decontaminating agent or detergent, followed by 70% ethanol.

  • Dispose: Seal the waste bag and place it in the designated "Azide and Cytotoxic Waste" container.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Plan: Waste Management

Under no circumstances should any solution containing Azide-PEG4-Val-Ala-PAB be poured down the drain. [4][5][17] This practice can lead to the formation of highly explosive metal azides in the plumbing.

  • Waste Segregation: All waste, including solutions, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a non-metallic material like polyethylene.[4][17]

  • Deactivation of Aqueous Waste: Dilute aqueous solutions containing residual azide may be chemically deactivated before disposal. A common method involves the slow, controlled addition of sodium nitrite followed by dilute sulfuric acid in a fume hood to convert the azide to nitrogen gas.[5] This procedure is hazardous as it produces toxic nitrogen oxides and must only be performed by trained personnel following a validated Standard Operating Procedure (SOP).

  • Professional Disposal: The safest and most reliable method of disposal is to use your institution's hazardous waste management program. Ensure all waste containers are properly labeled with their full chemical contents for professional disposal.[19]

By adhering to these stringent safety measures, researchers can mitigate the risks associated with this potent and valuable compound, ensuring a safe environment for groundbreaking scientific development.

References

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  • CL845-PAB-Ala-Val-PEG4-Azide. (n.d.). DC Chemicals. Available at: [Link]

  • Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS. Available at: [Link]

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  • Safe handling of cytotoxics: guideline recommendations. (2016). PMC. Available at: [Link]

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  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Available at: [Link]

  • Azides. (2022). University of Victoria Occupational Health, Safety & Environment. Available at: [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Available at: [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Available at: [Link]

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? (2022). OHS Insider. Available at: [Link]

  • Stidl, R., et al. (2016). Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. PMC. Available at: [Link]

  • Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC. Available at: [Link]

  • Safety Data Sheet - Azido-PEG4-Acid. (2019). Click Chemistry Tools. Available at: [Link]

  • Moghimi, S. M., & Simberg, D. (2025). PEGylation technology: addressing concerns, moving forward. PMC. Available at: [Link]

  • Safety Data Sheet - m-PEG4-azide. (2024). DC Chemicals. Available at: [Link]

  • What Is Sodium Azide And How Do I Safely Dispose Of It? (2023). IDR Environmental Services. Available at: [Link]

  • Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

  • PEGylation. (n.d.). Wikipedia. Available at: [Link]

  • Safety Data Sheet - Polyethylene Glycol 200. (n.d.). GLITHERM. Available at: [Link]

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